molecular formula C8H7NO5 B1315691 Methyl 3-hydroxy-2-nitrobenzoate CAS No. 89942-77-8

Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691
CAS No.: 89942-77-8
M. Wt: 197.14 g/mol
InChI Key: FHCNMPYMCKHBTK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCNMPYMCKHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546028
Record name Methyl 3-hydroxy-2-nitrobenzoate
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-77-8
Record name Methyl 3-hydroxy-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-2-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis mechanism for Methyl 3-hydroxy-2-nitrobenzoate, a valuable intermediate in organic synthesis. The document details the reaction pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 89942-77-8) is an aromatic compound whose structural features make it a key building block in the synthesis of more complex molecules, including pharmaceutical agents.[1] This guide focuses on a robust two-step synthesis route commencing with the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid to yield 3-hydroxy-2-nitrobenzoic acid, followed by a Fischer esterification to produce the target methyl ester.

Core Synthesis Pathway

The predominant and most efficient synthesis of this compound involves a two-step process. The first step establishes the hydroxyl and nitro functionalities on the benzoic acid core, and the second step introduces the methyl ester.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-Hydroxy-2-nitrobenzoic acid cluster_step2 Step 2: Fischer Esterification A 3-Chloro-2-nitrobenzoic acid B 3-Hydroxy-2-nitrobenzoic acid A->B KOH, H₂O, 110°C C 3-Hydroxy-2-nitrobenzoic acid D This compound C->D Methanol Methanol (CH₃OH) Methanol->D Catalyst H₂SO₄ (cat.) Catalyst->D

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzoic Acid

The initial step involves the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group. This reaction is typically carried out under basic conditions at an elevated temperature.

Experimental Protocol
  • Dissolution: 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) is dissolved in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL H₂O) with stirring at room temperature until a complete solution is achieved.

  • Reaction: The reaction mixture is then heated to 110°C and maintained at this temperature for 12 hours.

  • Work-up: Upon completion, the mixture is cooled to room temperature, diluted with water, and acidified to a pH of 2 with concentrated hydrochloric acid.

  • Extraction: The acidified mixture is cooled to 0°C and extracted with ethyl acetate (2 x 500 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield 3-hydroxy-2-nitrobenzoic acid.

Quantitative Data for 3-Hydroxy-2-nitrobenzoic Acid
ParameterValueReference
Yield 99%N/A
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H)N/A
ESI-MS Calculated Mass: 183.02; Observed Mass: 182.10 [M-H]⁻N/A

Step 2: Fischer Esterification to this compound

The second step is the acid-catalyzed esterification of the synthesized 3-hydroxy-2-nitrobenzoic acid with methanol. The Fischer esterification is an equilibrium-driven process, and the use of excess methanol and a strong acid catalyst is typical to drive the reaction towards the product.[2]

Fischer_Esterification reactant 3-Hydroxy-2-nitrobenzoic Acid protonated_carbonyl Protonated Carbonyl Intermediate reactant->protonated_carbonyl + H⁺ methanol Methanol catalyst H⁺ (from H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination product This compound water_elimination->product - H₂O, - H⁺

Caption: Mechanism of the Fischer Esterification.

Generalized Experimental Protocol

This is a generalized protocol based on standard Fischer esterification procedures for substituted benzoic acids and should be optimized for specific laboratory conditions.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.

Quantitative Data for this compound
ParameterValueReference
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Predicted ¹H NMR Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methyl ester protons would appear as a singlet around δ 3.9 ppm. The hydroxyl proton signal will be a broad singlet.Based on similar structures[4][5]
Predicted ¹³C NMR Aromatic carbons are expected between δ 120-150 ppm. The carbonyl carbon of the ester is anticipated around δ 165 ppm, and the methyl carbon of the ester around δ 52 ppm.Based on similar structures[4][5]

Alternative Synthesis Route: Nitration of Methyl 3-hydroxybenzoate

An alternative approach to this compound is the direct nitration of Methyl 3-hydroxybenzoate. However, this method presents challenges in regioselectivity. The hydroxyl group is an ortho-, para- director, while the methyl ester group is a meta-director. This can lead to the formation of a mixture of nitro isomers, complicating the purification process and potentially lowering the yield of the desired 2-nitro product.

Conclusion

The two-step synthesis pathway, beginning with 3-chloro-2-nitrobenzoic acid and proceeding through 3-hydroxy-2-nitrobenzoic acid, offers a reliable and high-yielding method for the preparation of this compound. The well-established nature of both the nucleophilic aromatic substitution and the Fischer esterification makes this an accessible route for researchers in organic and medicinal chemistry. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product.

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-nitrobenzoate is a nitroaromatic compound with the CAS number 89942-77-8.[1] As a member of the nitrobenzoic acid derivative family, it holds potential as a versatile building block in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, alongside hydroxyl and methyl ester functionalities, imparts unique chemical reactivity and potential for diverse biological activities. Nitroaromatic compounds, in general, are recognized for their broad-spectrum biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential therapeutic applications, to support researchers in their scientific endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the melting and boiling points of this compound are not readily found in the literature. The provided data is a combination of predicted values and information available for closely related compounds.

PropertyValueReference
CAS Number 89942-77-8[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Yellow Crystalline Powder (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)[4]
Melting Point 93 °C (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)[4]
Boiling Point 263.9 °C at 760 mmHg (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)[4]
Solubility Slightly soluble in water (1.7 g/L at 25 °C, predicted)[1]
pKa 6.38 ± 0.10 (Predicted)[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous compounds. The most common approach for introducing a nitro group to an aromatic ring is through electrophilic aromatic substitution, specifically nitration.

Experimental Protocol: Nitration of a Methyl Hydroxybenzoate Precursor (General Procedure)

This protocol is a generalized procedure based on the nitration of similar aromatic esters. Optimization would be required for the specific synthesis of this compound.

Materials:

  • Methyl 3-hydroxybenzoate (starting material)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Methanol or Ethanol (for recrystallization)

  • Distilled water

  • Sodium Bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the starting material, Methyl 3-hydroxybenzoate, to a pre-cooled amount of concentrated sulfuric acid.

  • In a separate vessel, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.

  • Further wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acids, followed by a final wash with cold distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the purified this compound.

Purification Workflow

Caption: A general workflow for the purification of this compound by recrystallization.

Biological Activity and Potential Applications in Drug Development

Direct experimental data on the biological activity and specific signaling pathway modulation by this compound is currently limited in the scientific literature. However, the broader class of nitrobenzoate derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.

General Biological Activities of Nitrobenzoate Derivatives

Nitroaromatic compounds are known to be biologically active, with their mechanism of action often linked to the bioreduction of the nitro group to form reactive nitrogen species that can induce cellular damage in target organisms.[3] This property has been exploited in the development of various therapeutic agents.

  • Antimicrobial Activity: Nitrobenzoate derivatives have demonstrated efficacy against a variety of microbial pathogens, including bacteria and fungi.[1][2] Notably, some nitro-containing compounds are investigated for their activity against Mycobacterium tuberculosis.[5][6]

  • Anti-inflammatory Activity: Certain nitrobenzoic acid derivatives have been explored for their anti-inflammatory potential.[2] Their mechanisms can involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Anticancer Activity: The anticancer potential of nitrobenzoate derivatives is an active area of investigation.[1] These compounds may exert their effects through various mechanisms, including the inhibition of cancer cell migration and the induction of apoptosis.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively linked to this compound, the known activities of related compounds suggest potential areas of interest for future research. For instance, the anti-inflammatory effects of some nitroaromatics suggest possible interactions with pathways involving key inflammatory mediators like nitric oxide (NO).[7] NO is a critical signaling molecule involved in a vast array of physiological and pathological processes.[7][8]

NO_Signaling cluster_effects Cellular Effects Stimuli Inflammatory Signals (e.g., Cytokines) iNOS Inducible Nitric Oxide Synthase (iNOS) Activation Stimuli->iNOS NO Nitric Oxide (NO) Production iNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC activates cGMP Increased cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to Inflammation Modulation of Inflammation cGMP->Inflammation modulates

Caption: A simplified diagram of the inducible nitric oxide (NO) signaling pathway, a potential area of interaction for bioactive nitroaromatic compounds.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug development. While specific biological data for this compound is scarce, the well-documented activities of the broader class of nitrobenzoate derivatives provide a strong rationale for its investigation as a scaffold for the synthesis of novel therapeutic agents. This technical guide summarizes the current knowledge base for this compound and is intended to serve as a valuable resource for researchers and scientists. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and, most importantly, to explore its biological activity and potential roles in modulating cellular signaling pathways.

References

Spectroscopic Profile of Methyl 3-hydroxy-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 3-hydroxy-2-nitrobenzoate (C₈H₇NO₅), a valuable intermediate in organic synthesis. Due to the limited availability of a complete public experimental dataset for this specific compound, this document presents a comprehensive analysis based on data from structurally related isomers and compounds, alongside theoretical predictions. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound and its close isomer, Methyl 2-hydroxy-3-nitrobenzoate, for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Assignment Predicted Chemical Shift (δ, ppm) for this compound Multiplicity Coupling Constant (J, Hz)
OCH₃3.9 - 4.0Singlet (s)N/A
Ar-H7.2 - 8.2Multiplet (m)~7-9
OH5.0 - 6.0 (broad)Singlet (s)N/A

¹³C NMR (Carbon NMR)

Assignment Predicted Chemical Shift (δ, ppm) for this compound
C=O (Ester)165 - 170
Ar-C (Aromatic)115 - 150
OCH₃52 - 54

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹) for this compound Observed Peaks for Methyl 2-hydroxy-3-nitrobenzoate (Isomer)
O-H Stretch (Phenol)3200 - 3600 (broad)Data not available
C-H Stretch (Aromatic)3000 - 3100Data not available
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Data not available
C=O Stretch (Ester)1700 - 1730Data not available
N=O Stretch (Nitro group, asymmetric)1510 - 1560Data not available
N=O Stretch (Nitro group, symmetric)1340 - 1380Data not available
C-O Stretch (Ester)1200 - 1300Data not available

Table 3: Mass Spectrometry (MS) Data

Technique Expected m/z Peaks for this compound Observed m/z Peaks for Methyl 2-hydroxy-3-nitrobenzoate (Isomer)[1]
Electron Ionization (EI)[M]⁺: 197, [M-OCH₃]⁺: 166, [M-NO₂]⁺: 151, [M-COOCH₃]⁺: 138197, 166, 165

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard methodologies used for similar aromatic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 90°, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Chemical structure and IUPAC name of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester with the International Union of Pure and Applied Chemistry (IUPAC) name This compound . Its unique substitution pattern, featuring hydroxyl, nitro, and methyl ester functional groups on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, and while specific experimental data for this exact isomer is limited in publicly available literature, this document will leverage data from closely related isomers to provide context for its potential properties and synthetic pathways. The applications of structurally similar nitrobenzoate derivatives as precursors in the synthesis of therapeutic agents will also be discussed to highlight the potential relevance of this compound in pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and a hydroxyl group at position 3.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 89942-77-8[1]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.14 g/mol [3]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)O)--INVALID-LINK--[O-][2]
InChI Key FHCNMPYMCKHBTK-UHFFFAOYSA-N[2]
Predicted XlogP 1.9[2]
Predicted Hydrogen Bond Donor Count 1N/A
Predicted Hydrogen Bond Acceptor Count 5N/A
Predicted Rotatable Bond Count 2N/A

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, its synthesis can be logically approached through two primary routes: the nitration of a substituted methyl benzoate or the esterification of the corresponding carboxylic acid.

Hypothetical Synthetic Pathway: Nitration of Methyl 3-hydroxybenzoate

A plausible method for the synthesis of this compound is the regioselective nitration of methyl 3-hydroxybenzoate. The hydroxyl and methyl ester groups will direct the position of the incoming nitro group. The hydroxyl group is an ortho-, para- director, while the methyl ester is a meta- director. This would likely result in a mixture of isomers, requiring purification.

Below is a generalized experimental protocol for the nitration of a methyl benzoate derivative, which would need to be adapted and optimized for the specific synthesis of this compound.

Experimental Protocol: General Nitration of a Methyl Benzoate Derivative

  • Preparation of the Nitrating Mixture: In a separate flask, a nitrating mixture is prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid, typically in a 1:1 ratio, while cooling in an ice bath.

  • Reaction Setup: The starting material, methyl 3-hydroxybenzoate, is dissolved in concentrated sulfuric acid in a separate reaction flask and cooled in an ice bath.

  • Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of methyl 3-hydroxybenzoate in sulfuric acid, maintaining a low temperature (typically 0-10 °C) with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is then carefully poured over crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to isolate the desired this compound isomer.

Hypothetical Synthetic Pathway: Fischer Esterification of 3-hydroxy-2-nitrobenzoic acid

Another viable synthetic route is the Fischer esterification of 3-hydroxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[4]

Experimental Protocol: General Fischer Esterification

  • Reaction Setup: 3-hydroxy-2-nitrobenzoic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reflux: The reaction mixture is heated to reflux for several hours.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: After completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Illustrative Examples)

Table 2: Illustrative Spectroscopic Data for Methyl 2-hydroxy-3-nitrobenzoate

Spectroscopy Type Key Features
Mass Spectrometry (GC-MS) m/z Top Peak: 165, m/z 2nd Highest: 197, m/z 3rd Highest: 166[3]
FTIR Spectroscopy Data available on PubChem, typically showing O-H, C=O (ester), and N-O (nitro) stretching frequencies.[3]
Raman Spectroscopy Data available on PubChem.[3]

Applications in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound being used in specific drug development pipelines, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are important intermediates in the synthesis of many pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a key functional group for further molecular elaboration.

For instance, a related compound, Methyl 2-methyl-3-nitrobenzoate , is a known precursor in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. This highlights the potential of substituted nitrobenzoates as key building blocks in the synthesis of complex therapeutic agents.

Furthermore, a retracted publication described the synthesis of the kinase inhibitor Gefitinib starting from the structurally similar Methyl 3-hydroxy-4-methoxy-benzoate .[5] This suggests that compounds with a hydroxy-substituted benzoate scaffold can serve as valuable starting materials for the development of targeted therapies. The presence of the hydroxyl, nitro, and ester groups in this compound provides multiple reaction sites for chemists to build and diversify molecular scaffolds for various therapeutic targets.

Visualized Workflow: Hypothetical Synthesis of a Substituted Methyl Nitrobenzoate

The following diagram illustrates a generalized workflow for the synthesis of a substituted methyl nitrobenzoate, based on the nitration of a methyl benzoate precursor. This represents a common synthetic route for this class of compounds.

G Hypothetical Synthesis of a Substituted Methyl Nitrobenzoate cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Workup and Purification HNO3 Conc. Nitric Acid Nitrating_Mixture Nitrating Mixture (NO2+) HNO3->Nitrating_Mixture Slow addition at 0-5 °C H2SO4_cat Conc. Sulfuric Acid H2SO4_cat->Nitrating_Mixture Catalyst Reaction Nitration Reaction (0-10 °C) Nitrating_Mixture->Reaction Start_Mat Substituted Methyl Benzoate (e.g., Methyl 3-hydroxybenzoate) Start_Mat->Reaction Crude_Product Crude Methyl Nitrobenzoate Reaction->Crude_Product Ice_Quench Pour onto Ice Crude_Product->Ice_Quench Filtration Vacuum Filtration Ice_Quench->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Pure_Product Pure Methyl Nitrobenzoate Isomer Recrystallization->Pure_Product

References

Physical properties and melting point of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Methyl 3-hydroxy-2-nitrobenzoate. It also details a standard experimental protocol for the determination of a key physical characteristic, the melting point.

Core Physical and Chemical Properties

PropertyValue
Chemical Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
CAS Number 89942-77-8
Boiling Point 310.0 ± 22.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 141.3 ± 22.3 °C
Refractive Index 1.590
Melting Point Data not available

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials:

  • Dry, powdered sample of the organic compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm high.

  • Loading the Apparatus:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the melting range. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Place a new capillary tube with the sample into the apparatus.

    • Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

    • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Properly dispose of the used capillary tube.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.

MeltingPointWorkflow Workflow for Melting Point Determination prep Sample Preparation (Dry and Powdered) load Load Sample into Capillary Tube prep->load place Place Capillary in Apparatus load->place fast_heat Rapid Heating (Approximate MP) place->fast_heat cool Cool Apparatus fast_heat->cool slow_heat Slow Heating (1-2 °C/min) cool->slow_heat observe Observe and Record Melting Range slow_heat->observe report Report Melting Point Range observe->report

Caption: A flowchart of the experimental workflow for determining the melting point of a solid.

An In-depth Technical Guide to the Regioselective Nitration of Methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective nitration of methyl 3-hydroxybenzoate is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and other fine chemicals. This technical guide delineates the principles and practical execution of this electrophilic aromatic substitution reaction. It explores the directing effects of the hydroxyl and methoxycarbonyl substituents, which govern the position of nitration on the aromatic ring. Detailed experimental protocols, quantitative data on isomer distribution, and characterization of the resulting nitro-isomers are presented.

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental step in the synthesis of a vast array of organic compounds. In the case of methyl 3-hydroxybenzoate, the presence of two directing groups—an ortho, para-directing hydroxyl group and a meta-directing methoxycarbonyl group—presents a challenge in achieving high regioselectivity. The hydroxyl group, being a strongly activating group, significantly influences the reaction's outcome, making the aromatic ring more susceptible to electrophilic attack. Conversely, the methoxycarbonyl group is a deactivating group. Understanding the interplay of these electronic effects is paramount for controlling the formation of the desired nitro-isomer.

Mechanism and Regioselectivity

The nitration of methyl 3-hydroxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid, followed by the attack of the aromatic ring on the electrophile.

Generation of the Nitronium Ion

Concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion.

Directing Effects of Substituents

The regiochemical outcome of the nitration is determined by the directing effects of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups.

  • Hydroxyl Group (-OH): As a strong activating group, the -OH group directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6) by donating electron density to the ring through resonance.[1]

  • Methoxycarbonyl Group (-COOCH₃): This is a deactivating group that directs incoming electrophiles to the meta position (positions 2, 4, and 6 relative to itself) by withdrawing electron density from the ring.[2]

The interplay of these competing effects determines the final product distribution. The strongly activating ortho, para-directing hydroxyl group typically dominates the directing effect. Therefore, nitration is expected to occur at the positions activated by the hydroxyl group.

G cluster_0 Methyl 3-hydroxybenzoate cluster_1 Substituent Effects cluster_2 Predicted Nitration Positions start Methyl 3-hydroxybenzoate OH Hydroxyl Group (-OH) (Activating, ortho, para-directing) start->OH influences COOCH3 Methoxycarbonyl Group (-COOCH₃) (Deactivating, meta-directing) start->COOCH3 influences pos2 Position 2 (ortho to -OH, meta to -COOCH₃) OH->pos2 pos4 Position 4 (ortho to -OH, meta to -COOCH₃) OH->pos4 pos6 Position 6 (para to -OH, ortho to -COOCH₃) OH->pos6 COOCH3->pos2 COOCH3->pos4 COOCH3->pos6

Caption: Directing effects in the nitration of methyl 3-hydroxybenzoate.

Based on these directing effects, the potential mono-nitrated isomers are:

  • Methyl 3-hydroxy-2-nitrobenzoate

  • Methyl 3-hydroxy-4-nitrobenzoate

  • Methyl 3-hydroxy-6-nitrobenzoate

Experimental evidence suggests that the nitration of 3-hydroxybenzoic acid esters predominantly yields the 4-nitro isomer. This is attributed to the strong directing effect of the hydroxyl group to the ortho and para positions, with the position para to the hydroxyl group (position 6) being sterically hindered by the adjacent methoxycarbonyl group. Of the two ortho positions (2 and 4), position 4 is generally favored.

Experimental Protocols

The following protocols are adapted from established methods for the nitration of aromatic compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][3]

General Procedure for Nitration with Nitric Acid/Sulfuric Acid

This method is suitable for achieving a good yield of the mono-nitrated product.

Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain the purified product.

Quantitative Data

The distribution of isomers is highly dependent on the reaction conditions, including temperature, reaction time, and the nitrating agent used. While specific quantitative data for the nitration of methyl 3-hydroxybenzoate is not widely published, data from similar reactions, such as the nitration of 3-substituted phenols, can provide an expected trend.

IsomerPredicted Major/MinorRationale
This compoundMinorFormed from substitution ortho to the hydroxyl group.
Methyl 3-hydroxy-4-nitrobenzoate Major Formed from substitution ortho to the hydroxyl group; electronically favored.
Methyl 3-hydroxy-6-nitrobenzoateMinorFormed from substitution para to the hydroxyl group, but sterically hindered by the adjacent methoxycarbonyl group.

Characterization of Isomers

The identification of the resulting isomers is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Methyl 3-hydroxy-4-nitrobenzoate (Major Isomer)
  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.[4]

This compound and Methyl 3-hydroxy-6-nitrobenzoate (Minor Isomers)

The NMR spectra of the minor isomers will exhibit different chemical shifts and coupling constants for the aromatic protons compared to the major isomer, allowing for their differentiation.

Compound¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
This compoundDistinct aromatic proton signals reflecting substitution at the 2-position.Unique chemical shifts for the aromatic carbons due to the proximity of the nitro group to the ester.
Methyl 3-hydroxy-4-nitrobenzoateAromatic signals consistent with substitution at the 4-position.Characteristic shifts for the aromatic carbons.[4]
Methyl 3-hydroxy-6-nitrobenzoateAromatic proton signals showing substitution at the 6-position.Distinct chemical shifts for the aromatic carbons due to the substitution pattern.

Experimental Workflow and Logic

The overall process for the regioselective nitration of methyl 3-hydroxybenzoate and subsequent analysis can be summarized in the following workflow.

G start Start: Methyl 3-hydroxybenzoate reaction Nitration (HNO₃, H₂SO₄, <10°C) start->reaction workup Work-up (Ice Quench, Filtration) reaction->workup isomers Isomer Mixture (Major: 4-nitro) workup->isomers purification Purification (Recrystallization) product Purified Major Isomer (Methyl 3-hydroxy-4-nitrobenzoate) purification->product analysis Analysis (NMR, etc.) isomers->purification product->analysis

Caption: Experimental workflow for the nitration of methyl 3-hydroxybenzoate.

Conclusion

The regioselective nitration of methyl 3-hydroxybenzoate is a valuable synthetic procedure that is governed by the powerful directing effect of the hydroxyl group. By carefully controlling the reaction conditions, it is possible to achieve a high yield of the desired methyl 3-hydroxy-4-nitrobenzoate isomer. This technical guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to successfully perform and understand this important chemical transformation. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the target compound for specific applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-hydroxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the necessary starting materials, experimental protocols, and relevant chemical principles.

Core Synthetic Strategies

The synthesis of this compound can be approached through two main strategic pathways. The most direct and commonly employed method involves a two-step sequence starting from 3-chloro-2-nitrobenzoic acid. An alternative, though potentially less regioselective, route begins with the nitration of methyl 3-hydroxybenzoate.

Primary Synthetic Route: Nucleophilic Aromatic Substitution followed by Esterification

This robust two-step synthesis is the preferred method due to its high yield and regioselectivity. It commences with the conversion of 3-chloro-2-nitrobenzoic acid to 3-hydroxy-2-nitrobenzoic acid, which is then esterified to the final product.

Starting Materials:

  • 3-chloro-2-nitrobenzoic acid

  • Potassium hydroxide

  • Hydrochloric acid

  • Methanol

  • Sulfuric acid (catalyst)

Experimental Protocol:

Step 1: Synthesis of 3-hydroxy-2-nitrobenzoic acid [1]

  • Dissolve 3-chloro-2-nitrobenzoic acid in an aqueous solution of potassium hydroxide.

  • Heat the reaction mixture to 110°C and maintain for 12 hours to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.

  • After cooling, acidify the mixture with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of 3-hydroxy-2-nitrobenzoic acid.

  • The crude product is then purified through extraction with ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate.

  • Evaporation of the solvent under reduced pressure yields the pure 3-hydroxy-2-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • The 3-hydroxy-2-nitrobenzoic acid obtained from the previous step is subjected to Fischer esterification.

  • Dissolve the acid in methanol, and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours to drive the reaction to completion.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The resulting crude ester is then purified, typically by recrystallization or column chromatography, to yield this compound.

Quantitative Data:

Reaction StepStarting MaterialProductReagentsYield
13-chloro-2-nitrobenzoic acid3-hydroxy-2-nitrobenzoic acidKOH, HCl99%[1]
23-hydroxy-2-nitrobenzoic acidThis compoundMethanol, H₂SO₄Not specified

Logical Relationship of the Primary Synthetic Route

A 3-chloro-2-nitrobenzoic acid B 3-hydroxy-2-nitrobenzoic acid A->B KOH, H₂O, 110°C then HCl C This compound B->C Methanol, H₂SO₄ (cat.) Reflux

Caption: Primary synthesis of this compound.

Alternative Synthetic Route: Direct Nitration of Methyl 3-hydroxybenzoate

An alternative approach involves the direct nitration of commercially available methyl 3-hydroxybenzoate. While this method is more direct, it may suffer from a lack of regioselectivity, potentially leading to a mixture of isomeric products. The hydroxyl and methoxycarbonyl groups will direct the incoming nitro group to different positions on the aromatic ring.

Starting Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Experimental Protocol:

A general procedure for the nitration of an aromatic ester is as follows:

  • Dissolve methyl 3-hydroxybenzoate in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • The solid product is then collected by filtration, washed with cold water, and purified. Purification would likely involve separation of the desired 2-nitro isomer from other isomers (e.g., 4-nitro and 6-nitro) by techniques such as fractional crystallization or chromatography.

Quantitative Data:

Experimental Workflow for Alternative Route

cluster_0 Reaction cluster_1 Workup & Purification A Methyl 3-hydroxybenzoate C Reaction Mixture A->C B Nitrating Mixture (HNO₃, H₂SO₄) B->C D Precipitation on Ice C->D E Filtration D->E F Crude Product (Isomeric Mixture) E->F G Purification (Crystallization/Chromatography) F->G H This compound G->H

Caption: Workflow for the nitration of methyl 3-hydroxybenzoate.

Conclusion

For the synthesis of this compound, the two-step pathway commencing with 3-chloro-2-nitrobenzoic acid offers a more reliable and higher-yielding approach. The alternative direct nitration of methyl 3-hydroxybenzoate presents a shorter route but is likely to be complicated by the formation of multiple isomers, necessitating more rigorous purification steps. The choice of synthetic route will ultimately depend on the availability of starting materials, desired purity of the final product, and the scale of the synthesis.

References

The Versatility of Substituted Nitrobenzoates in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted nitrobenzoic acids and their derivatives, such as esters and amides, represent a versatile and highly significant scaffold in the field of medicinal chemistry. Characterized by a benzene ring functionalized with both a nitro group (-NO₂) and a carboxyl group (-COOH) or its derivative, these compounds exhibit a broad spectrum of biological activities. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, making these compounds valuable for developing novel therapeutic agents.[1] Extensive research has demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents, often leveraging unique mechanisms of action such as enzyme inhibition and prodrug strategies.[1] This technical guide provides a comprehensive overview of the current research, summarizing key quantitative data, detailing experimental protocols, and visualizing underlying mechanisms to support ongoing drug discovery and development efforts.

Core Applications in Medicinal Chemistry

Substituted nitrobenzoates have been explored for a variety of therapeutic applications, primarily driven by their activity against infectious diseases, cancer, and inflammatory conditions.

Antimicrobial Activity

Nitrobenzoate derivatives have shown significant efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

  • Antibacterial and Antifungal Activity: Various derivatives have been identified with potent activity against both Gram-positive and Gram-negative bacteria. For instance, a 2-chloro-5-nitrobenzoic acid derivative showed potent activity against S. aureus ATCC.[1] Additionally, certain nitro-substituted benzothiazole derivatives have demonstrated effectiveness against Pseudomonas aeruginosa.[1] Antifungal properties have also been noted, with alkyl esters of 3-methyl-4-nitrobenzoate being effective against pathogenic yeasts like Candida guilliermondii, potentially by inhibiting key fungal enzymes.[1]

  • Antitubercular Activity: The nitrobenzoate scaffold is particularly promising for developing new agents against Mycobacterium tuberculosis (Mtb).[2] Esters of benzoic acid containing 4-nitro or 3,5-dinitro groups show greater activity than other substituted derivatives.[2] These compounds often act as prodrugs, which are hydrolyzed by mycobacterial esterases to release the active acid form inside the cell.[2] The 3,5-dinitrobenzoate esters are among the most potent derivatives studied.[2][3] Notably, the sensitivity of Mtb to nitro-containing compounds may be linked to the activity of mycobacterial nitroreductase enzymes.[2]

Anticancer Activity

The development of nitrobenzoate-based compounds as anticancer agents is a significant area of research. Their mechanisms often involve targeted enzyme inhibition or activation as prodrugs in the tumor microenvironment.

  • Enzyme Inhibition: Certain derivatives have shown cytotoxic effects against various cancer cell lines. For example, quinazolinone derivatives have an IC50 of 100 µM/ml against the MCF-7 breast cancer cell line.[1] The anticancer mechanism can involve the downregulation of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[4]

  • Nitroreductase-Activated Prodrugs: A key strategy in cancer therapy is the use of non-toxic prodrugs that are converted into cytotoxic agents specifically at the tumor site.[5] Many bacteria, including those that can colonize tumors, express nitroreductase (NTR) enzymes, which are largely absent in mammalian cells.[6] This differential expression allows for targeted activation. Substituted nitroaromatics, such as O(2)-(4-Nitrobenzyl) diazeniumdiolates and nitro-substituted benzamides, have been designed as prodrugs that are reduced by NTR to release cytotoxic agents like nitric oxide (NO) or DNA cross-linking agents.[7][8] For example, the prodrug CB1954 ((5-aziridin-1-yl)-2,4-dinitro-benzamide) is converted by E. coli nitroreductase into a potent DNA cross-linking agent that induces cell death.[8]

Anti-inflammatory Activity

Substituted nitrobenzoates also possess anti-inflammatory properties. One major mechanism is their ability to act as nitric oxide (NO) donors.[1] NO is a critical signaling molecule with complex roles in inflammation. Compounds designed to release NO can help modulate the inflammatory response.[1] Additionally, some nitro-substituted benzamides have been shown to inhibit the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the biological activities of various substituted nitrobenzoate derivatives.

Table 1: Antimicrobial Activity of Substituted Nitrobenzoate Derivatives

Class/DerivativeTarget Organism(s)Activity MeasurementResultReference(s)
Nitro-substituted benzothiazole derivatives (N-01, K-06, K-08)Pseudomonas aeruginosaEffective Concentration50-100 µg/mL[1]
3,5-Dinitrobenzoate estersMycobacterium tuberculosisMICMost potent among 64 esters and thioesters tested[1][2]
2-chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureus ATCCInhibition ZoneMost potent activity among tested compounds[1]
4-Nitrobenzoic acidMycobacterium tuberculosis complexGrowth InhibitionUsed for species identification within the complex[1]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM[1]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC31 µM[1]

Table 2: Anticancer Activity of Substituted Nitrobenzoate Derivatives

Class/Specific Derivative(s)Target Cell Line(s)Activity MeasurementResultReference(s)
Quinazolinone Derivatives (Compound 10f)MCF-7 (Breast Cancer)IC50100 µM/ml[1]
N-(2,4-dinitrophenyl)-4-nitrobenzamide (Prodrug 3) MetabolitePC3 (Prostate Cancer)CytotoxicityHighly toxic after Ssap-NtrB reduction, comparable to CB1954[5]
CB1954 (5-aziridin-1-yl)-2,4-dinitrobenzamideNTR-expressing mouse fibroblastsCell Killing20 µM (compared to 500 µM for non-expressing cells)[8]

Key Mechanisms and Signaling Pathways

Prodrug Activation by Nitroreductase

A cornerstone of the therapeutic potential of nitrobenzoates is their role as prodrugs activated by nitroreductase enzymes. This is particularly relevant for targeted cancer and antibacterial therapies. The general workflow involves the enzymatic reduction of the nitro group, leading to the release of a cytotoxic agent.

G Workflow for Nitroreductase-Activated Prodrug Therapy Prodrug Nitroaromatic Prodrug (e.g., Nitrobenzoate derivative) NTR Nitroreductase (NTR) Enzyme (Bacterial or expressed in target cells) Prodrug->NTR Substrate Reduction Reduction of Nitro Group (e.g., to hydroxylamine) NTR->Reduction Catalyzes Release Spontaneous Fragmentation/ Rearrangement Reduction->Release Toxin Active Cytotoxic Agent (e.g., Nitric Oxide, DNA cross-linker) Release->Toxin Effect Therapeutic Effect (e.g., Cell Death, Bactericidal Action) Toxin->Effect

Caption: General workflow of nitroreductase-activated prodrugs.

Anticancer Signaling Pathway Inhibition

Nitro-substituted compounds can exert anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and inflammation.

G Anticancer Signaling Pathways Targeted by Nitro-Substituted Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK/MAPK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB NF-κB Inflammation Inflammation (COX-2, iNOS) NFkB->Inflammation Nitro Nitro-Substituted Compound Nitro->EGFR Inhibits Nitro->NFkB Inhibits

Caption: Inhibition of key oncogenic signaling pathways.

Anti-inflammatory Mechanism via Enzyme Inhibition

Certain substituted nitrobenzoates exhibit anti-inflammatory effects by inhibiting enzymes like inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of nitric oxide during inflammation.

G Anti-inflammatory Action via iNOS Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Activates iNOS iNOS Enzyme Macrophage->iNOS Induces Expression NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Catalyzes Inflammation Inflammation NO_Prod->Inflammation Nitrobenzoate Substituted Nitrobenzoate Nitrobenzoate->iNOS Inhibits

Caption: Inhibition of the iNOS pathway by substituted nitrobenzoates.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of substituted nitrobenzoate derivatives.

General Synthesis of 3,5-Dinitrobenzoate Esters (Method C/D)

This protocol describes a common method for esterifying a benzoic acid derivative with an alcohol.[2]

  • Reaction Setup: Dissolve the benzoic acid derivative (1 equivalent) in the desired alcohol (25 equivalents) and place under stirring.

  • Catalyst Addition: Add thionyl chloride (1.5 equivalents, Method C) or sulfuric acid (0.5 equivalents, Method D) dropwise to the mixture.

  • Heating: Heat the reaction for 5 hours at 50°C (Method C) or 24 hours at 120°C (Method D).

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) using toluene as the eluent.

  • Work-up: Once the reaction is complete, add water to the mixture.

  • Extraction: Extract the ester product with dichloromethane (DCM).

  • Purification: The crude product can be further purified by column chromatography if necessary.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antibacterial activity of synthesized compounds.[1]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Suspend colonies from a fresh bacterial culture in sterile saline. Adjust the turbidity to be equivalent to a 0.5 McFarland standard.

  • Seeding the Plate: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.

  • Well Creation: Aseptically bore wells (e.g., 6 mm in diameter) into the seeded agar plates.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay: Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (solvent only) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL stock in PBS) to each well and incubate for another 4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Substituted nitrobenzoates are a class of compounds with significant and diverse potential in medicinal chemistry. Their utility as antimicrobial, anticancer, and anti-inflammatory agents is well-documented. The nitro group is key to their activity, not only by modulating the electronic properties of the molecule but also by serving as a handle for innovative therapeutic strategies, such as nitroreductase-activated prodrugs for targeted therapy. The structure-activity relationships of these compounds are complex, where the type and position of substituents on the aromatic ring can dramatically influence potency and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitution patterns, and further elucidating their mechanisms of action to develop next-generation therapeutics for a range of diseases.

References

Methodological & Application

Application Note and Protocol: Regioselective Nitration of Methyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Nitroaromatic compounds serve as versatile intermediates, readily converted to amines, which are key building blocks in organic synthesis. This document provides a detailed protocol for the regioselective nitration of methyl 3-hydroxybenzoate. The presence of both a hydroxyl group (an activating, ortho-para director) and a methyl ester group (a deactivating, meta director) on the aromatic ring makes the regioselectivity of this reaction a point of interest. The protocol described herein favors the formation of methyl 3-hydroxy-4-nitrobenzoate, where the directing effect of the powerful activating hydroxyl group dominates.

Principle

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of methyl 3-hydroxybenzoate then attacks the nitronium ion. The hydroxyl group directs the substitution to the positions ortho and para to it (positions 2, 4, and 6). The methyl ester group directs to the meta position (position 5). The combined effect and the strong activation by the hydroxyl group lead to preferential nitration at the C4 position, which is ortho to the hydroxyl group and meta to the ester group.[1] The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.[2][3]

Experimental Protocol

Materials and Equipment

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol

  • Distilled Water

  • Crushed Ice

  • Round-bottom flask (100 mL)

  • Erlenmeyer flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization apparatus

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

Safety Precautions

  • Warning: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[3][4][5]

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[2][3]

  • Add reagents slowly and monitor the temperature continuously.

  • In case of skin contact, immediately wash the affected area with copious amounts of water.

Procedure

  • Preparation of the Substrate Solution:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

    • Add 5.0 g of methyl 3-hydroxybenzoate to the flask.

    • Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature below 10°C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or small flask, carefully add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid.

    • Cool this nitrating mixture in an ice bath.

  • Nitration Reaction:

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-hydroxybenzoate over a period of 20-30 minutes.

    • Carefully monitor the reaction temperature and maintain it between 0°C and 5°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a 250 mL beaker, place approximately 50 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[3][4][5][6][7][8] A yellow solid should precipitate.

    • Allow the ice to melt completely.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter paper with two portions of 20 mL of ice-cold water to remove any residual acid.[5][6][8]

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Recrystallize the product from a minimal amount of hot methanol.[8] Dissolve the crude solid in hot methanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.

    • Dry the purified product in a desiccator.

  • Characterization:

    • Determine the mass of the dried product and calculate the percentage yield.

    • Measure the melting point of the purified product. The literature melting point for methyl 3-hydroxy-4-nitrobenzoate is approximately 103-105°C.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

ParameterValue
Mass of Methyl 3-hydroxybenzoate5.0 g
Volume of Conc. H₂SO₄10 mL + 3.0 mL
Volume of Conc. HNO₃3.0 mL
Reaction Temperature0-5 °C
Reaction Time30 minutes post-addition
Mass of Crude Product~5.5 g
Mass of Purified Product~4.8 g
Theoretical Yield~6.5 g
Percentage Yield~74%
Melting Point103-105 °C
AppearancePale yellow crystalline solid

Visualizations

Nitration_Workflow start_end start_end process_step process_step reagent_addition reagent_addition workup_step workup_step purification_step purification_step start Start dissolve Dissolve Methyl 3-hydroxybenzoate in H₂SO₄ start->dissolve cool_substrate Cool to 0-5°C dissolve->cool_substrate add_nitrating_mix Slowly Add Nitrating Mix cool_substrate->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitrating_mix Cool Nitrating Mix prepare_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix react Stir at 0-5°C for 30 min add_nitrating_mix->react quench Pour onto Crushed Ice react->quench filter_crude Vacuum Filter Crude Product quench->filter_crude recrystallize Recrystallize from Methanol filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry end End dry->end

Caption: Experimental workflow for the nitration of methyl 3-hydroxybenzoate.

Signaling_Pathway reagent reagent intermediate intermediate reactant reactant product product HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium Protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium Catalyst SigmaComplex Arenium Ion Intermediate (Sigma Complex) Nitronium->SigmaComplex Substrate Methyl 3-hydroxybenzoate Substrate->SigmaComplex Electrophilic Attack Product Methyl 3-hydroxy-4-nitrobenzoate SigmaComplex->Product Deprotonation HSO4 HSO₄⁻ HSO4->Product

Caption: Simplified reaction mechanism for the electrophilic nitration.

References

Application Notes and Protocols for Multi-component Reactions Involving Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Methyl 3-hydroxy-2-nitrobenzoate in multi-component reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all the reactants.[1][2] MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.[1] While specific literature on MCRs involving this compound is not abundant, its chemical structure, featuring a phenolic hydroxyl group, suggests its potential participation in reactions such as the Passerini reaction.

Passerini Three-Component Reaction: A Hypothetical Application

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3] The phenolic hydroxyl group of this compound can potentially serve as the acidic component in a Passerini-type reaction, leading to the synthesis of novel α-acyloxy carboxamide derivatives. These products, incorporating the nitro-substituted phenyl moiety, could be valuable intermediates for the synthesis of various heterocyclic compounds and potential drug candidates.

Hypothetical Reaction Scheme:

A plausible Passerini-type reaction involving this compound is depicted below. The reaction between this compound (1), an aldehyde (2), and an isocyanide (3) would yield an α-(3-methoxycarbonyl-2-nitrophenoxy) carboxamide (4).

cluster_reactants Reactants cluster_product Product R1 This compound (1) P α-(3-Methoxycarbonyl-2-nitrophenoxy) carboxamide (4) R1->P + R2 Aldehyde (2) R2->P + R3 Isocyanide (3) R3->P Start This compound MCR Multi-component Reaction (e.g., Passerini-type) Start->MCR Intermediate α-(3-Methoxycarbonyl-2-nitrophenoxy) carboxamide MCR->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Amine α-(3-Methoxycarbonyl-2-aminophenoxy) carboxamide Reduction->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Heterocycle Bioactive Heterocyclic Scaffold Cyclization->Heterocycle

References

Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial pathway to primary anilines. These anilines are versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for the reduction of methyl 3-hydroxy-2-nitrobenzoate to its corresponding amine, methyl 2-amino-3-hydroxybenzoate. The presence of both a hydroxyl and a methyl ester group on the aromatic ring necessitates the selection of reduction methods that offer high chemoselectivity to avoid unwanted side reactions. The protocols described herein cover three common and effective methods: catalytic hydrogenation, reduction with iron powder in acidic medium, and reduction using tin(II) chloride.

Comparison of Reduction Methodologies

The choice of reducing agent is critical for achieving a high yield and purity of the desired product while ensuring compatibility with the existing functional groups. The following table summarizes the quantitative data for the reduction of this compound and closely related substrates using different methodologies.

MethodReagents & CatalystSolvent SystemTemperatureReaction TimeTypical Yield (%)Notes
Catalytic HydrogenationH₂ (1-4 atm), 10% Pd/CMethanol or EthanolRoom Temperature2-12 hours>95Highly efficient and clean reaction with simple work-up. Requires specialized hydrogenation apparatus.[1]
Iron ReductionIron powder, Acetic AcidAcetic Acid/Ethanol (1:1 v/v)Reflux2 hours~95Cost-effective and robust method. The work-up can be more involved to remove iron salts.
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol or Ethyl Acetate50-70 °C1-3 hours88-97Generally provides clean reactions and high yields. Tin byproducts require careful disposal.[1]

Experimental Workflow

The general workflow for the reduction of this compound involves dissolution of the starting material, addition of the reducing agent, monitoring the reaction, followed by work-up and purification of the product.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve this compound in Solvent reagents Add Reducing Agent/Catalyst start->reagents reaction Stir at appropriate temperature reagents->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring filtration Filter to remove solids (catalyst/salts) monitoring->filtration extraction Aqueous work-up & extraction filtration->extraction purification Purify by recrystallization/chromatography extraction->purification product product purification->product Methyl 2-amino-3-hydroxybenzoate

Caption: General experimental workflow for the reduction of this compound.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and typically results in a very clean product with a straightforward work-up.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.[1]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) three times to remove any oxygen.[1]

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with the solvent or water.

  • Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3-hydroxybenzoate.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This protocol is adapted from a procedure for a similar substrate and is a cost-effective method for this transformation.

Materials:

  • This compound

  • Iron powder

  • Acetic acid, glacial

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

Procedure:

  • At room temperature, dissolve this compound (1.0 eq, e.g., 8 g, 40.58 mmol) in a mixed solvent of acetic acid and ethanol (1:1 volume ratio, e.g., 160 mL).

  • To the solution, add iron powder (4.4 eq, e.g., 9.97 g, 178.55 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (e.g., 50 mL) and subsequently extract twice with ethyl acetate (e.g., 2 x 100 mL).

  • Combine the organic phases and wash to neutrality with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to give the target product, methyl 2-amino-3-hydroxybenzoate. A reported yield for a similar substrate is 95%.

Characterization of Methyl 2-amino-3-hydroxybenzoate:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br. s, 2H), 3.78 (s, 3H).

Protocol 3: Reduction with Tin(II) Chloride Dihydrate

This protocol provides a mild and effective method for the reduction of the nitro group.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate) in a round-bottom flask.[1]

  • Add stannous chloride dihydrate (3-4 eq) to the solution in portions. The reaction may be exothermic.[1]

  • Stir the mixture at 50-70°C for 1-3 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Signaling Pathways and Logical Relationships

The reduction of the nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. The following diagram illustrates this general pathway.

reduction_pathway Nitro This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Methyl 2-amino-3-hydroxybenzoate (Ar-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Caption: General pathway for the reduction of a nitro group to an amine.

References

Application Note: A Scalable Two-Step Synthesis of Methyl 3-hydroxy-2-nitrobenzoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motifs are found in a range of biologically active compounds, making a reliable and scalable synthesis protocol essential for drug discovery and development professionals. This application note details a robust two-step process for the synthesis of this compound, beginning with the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid to form 3-hydroxy-2-nitrobenzoic acid, followed by a Fischer esterification to yield the final product. The described protocol is designed with scalability in mind, providing a clear pathway from laboratory-scale to pilot-plant production.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Part 1: Scale-up Synthesis of 3-hydroxy-2-nitrobenzoic acid

This protocol outlines the synthesis of the intermediate, 3-hydroxy-2-nitrobenzoic acid, from 3-chloro-2-nitrobenzoic acid.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large Büchner funnel and vacuum flask

  • Drying oven

  • 3-chloro-2-nitrobenzoic acid

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: Charge the 10 L jacketed glass reactor with a solution of potassium hydroxide (2.4 kg) in deionized water (3.0 L).

  • Addition of Starting Material: With continuous stirring, add 3-chloro-2-nitrobenzoic acid (300 g, 1.48 mol) to the potassium hydroxide solution at room temperature. Stir until the starting material is completely dissolved.

  • Heating: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (5.0 L) and acidify to a pH of 2 with concentrated hydrochloric acid.

  • Extraction: Cool the acidified mixture to 0-5°C and extract the product with ethyl acetate (2 x 5 L).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 3-hydroxy-2-nitrobenzoic acid.

  • Purification: The crude product can be purified by recrystallization if necessary.

Part 2: Scale-up Synthesis of this compound

This protocol details the Fischer esterification of 3-hydroxy-2-nitrobenzoic acid to the final product.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large Büchner funnel and vacuum flask

  • Drying oven

  • 3-hydroxy-2-nitrobenzoic acid (from Part 1)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: Ensure the 3-hydroxy-2-nitrobenzoic acid is completely dry. Charge the 10 L reactor with the dry 3-hydroxy-2-nitrobenzoic acid (e.g., 1000 g).

  • Addition of Reagents: Add anhydrous methanol (8.0 L for every 1000 g of carboxylic acid).[1] Slowly and carefully, add concentrated sulfuric acid (400 mL for every 8.0 L of methanol) while stirring and cooling to manage any exotherm.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 1-2 hours.[1][2]

  • Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a slurry of crushed ice and water (approximately 5 times the volume of methanol used).[1]

  • Precipitation: Slowly pour the cooled reaction mixture into the ice-water slurry with vigorous stirring to precipitate the crude product.

  • Isolation: Isolate the solid product by suction filtration using a Büchner funnel and wash thoroughly with cold deionized water.[1]

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure this compound.[1]

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

ParameterStep 1: HydroxylationStep 2: Esterification
Starting Material 3-chloro-2-nitrobenzoic acid3-hydroxy-2-nitrobenzoic acid
Key Reagents Potassium hydroxide, Hydrochloric acidAnhydrous methanol, Sulfuric acid
Solvent Water, Ethyl acetateMethanol
Reaction Temperature 110°CReflux (~65°C)
Reaction Time 12 hours1-2 hours
Typical Yield ~99% (crude)High
Purification Method Recrystallization (optional)Recrystallization

Experimental Workflow Diagram

G start Start: 3-chloro-2-nitrobenzoic acid dissolve Dissolve in aq. KOH start->dissolve heat Heat to 110°C for 12h dissolve->heat cool_acidify Cool, Dilute with Water, and Acidify with HCl heat->cool_acidify extract Extract with Ethyl Acetate cool_acidify->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry evaporate1 Evaporate Solvent wash_dry->evaporate1 intermediate Intermediate: 3-hydroxy-2-nitrobenzoic acid evaporate1->intermediate dry_intermediate Ensure Intermediate is Dry intermediate->dry_intermediate add_methanol_h2so4 Add Anhydrous Methanol and Catalytic H2SO4 dry_intermediate->add_methanol_h2so4 reflux Heat to Reflux for 1-2h add_methanol_h2so4->reflux cool_quench Cool and Pour into Ice-Water reflux->cool_quench filter_wash Filter and Wash with Cold Water cool_quench->filter_wash recrystallize Recrystallize from Hot Methanol filter_wash->recrystallize dry_product Dry Final Product recrystallize->dry_product end End: this compound dry_product->end

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle these reagents in a well-ventilated fume hood.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure that all heating is performed using controlled heating mantles or circulators, and avoid open flames.

  • Exothermic Reactions: The addition of concentrated sulfuric acid to methanol is exothermic. This addition should be done slowly and with adequate cooling to prevent overheating.

  • Pressure Build-up: When heating in a sealed or semi-sealed reactor, ensure proper venting to avoid pressure build-up.

This detailed protocol provides a solid foundation for the scale-up synthesis of this compound, enabling researchers and drug development professionals to produce this valuable intermediate efficiently and safely.

References

Application Notes and Protocols: Laboratory Preparation of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Methyl 3-hydroxy-2-nitrobenzoate, a valuable building block in organic synthesis and drug discovery. The described two-step synthetic pathway involves the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid to yield 3-hydroxy-2-nitrobenzoic acid, followed by a Fischer esterification to produce the final product. Detailed experimental protocols, quantitative data, and reaction diagrams are presented to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the nitro, hydroxyl, and methyl ester functionalities on the benzene ring offers multiple sites for further chemical transformations, making it a versatile precursor for the development of novel therapeutic agents. This application note outlines a reliable and efficient method for the laboratory-scale preparation of this compound.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 3-chloro-2-nitrobenzoic acid to 3-hydroxy-2-nitrobenzoic acid. The second step is the esterification of the synthesized carboxylic acid to its corresponding methyl ester.

G cluster_0 Step 1: Synthesis of 3-hydroxy-2-nitrobenzoic acid cluster_1 Step 2: Synthesis of this compound 3-chloro-2-nitrobenzoic acid 3-chloro-2-nitrobenzoic acid Reaction with KOH Reaction with KOH 3-chloro-2-nitrobenzoic acid->Reaction with KOH Nucleophilic Aromatic Substitution 3-hydroxy-2-nitrobenzoic acid 3-hydroxy-2-nitrobenzoic acid Acidification (HCl) Acidification (HCl) Reaction with KOH->Acidification (HCl) Acidification (HCl)->3-hydroxy-2-nitrobenzoic acid Reaction with Methanol/H2SO4 Reaction with Methanol/H2SO4 3-hydroxy-2-nitrobenzoic acid->Reaction with Methanol/H2SO4 Fischer Esterification This compound This compound Reaction with Methanol/H2SO4->this compound

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-2-nitrobenzoic acid

This protocol is adapted from a known procedure for the synthesis of 3-hydroxy-2-nitrobenzoic acid from 3-chloro-2-nitrobenzoic acid.[1]

Materials:

  • 3-chloro-2-nitrobenzoic acid

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 30 g (0.148 mol) of 3-chloro-2-nitrobenzoic acid in a solution of 240 g (4.277 mol) of potassium hydroxide in 300 mL of deionized water.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.

  • After 12 hours, cool the mixture to room temperature and dilute it with water.

  • Acidify the reaction mixture to a pH of 2 by the slow addition of concentrated hydrochloric acid.

  • Cool the acidified mixture to 0°C.

  • Extract the product with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain 3-hydroxy-2-nitrobenzoic acid.

Quantitative Data for Step 1

ParameterValue
Starting Material3-chloro-2-nitrobenzoic acid
ReagentsPotassium hydroxide, Hydrochloric acid
SolventWater, Ethyl acetate
Reaction Temperature110°C
Reaction Time12 hours
Product Yield27 g (99%)
Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of 3-hydroxy-2-nitrobenzoic acid.

Materials:

  • 3-hydroxy-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 10 g (0.0546 mol) of 3-hydroxy-2-nitrobenzoic acid in 150 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data for Step 2

ParameterValue
Starting Material3-hydroxy-2-nitrobenzoic acid
ReagentsAnhydrous methanol, Concentrated sulfuric acid
SolventMethanol, Ethyl acetate
Reaction TemperatureReflux
Reaction Time4 hours
Expected ProductThis compound

Reaction Mechanisms

Nucleophilic Aromatic Substitution

G cluster_reactant cluster_product reactant 3-chloro-2-nitrobenzoic acid intermediate Meisenheimer Complex reactant->intermediate + OH- product 3-hydroxy-2-nitrobenzoic acid intermediate->product - Cl- reactant_struct product_struct

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Fischer Esterification

G cluster_reactant cluster_product reactant 3-hydroxy-2-nitrobenzoic acid protonated_carbonyl Protonated Carbonyl reactant->protonated_carbonyl + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH3OH product This compound tetrahedral_intermediate->product - H2O, - H+ reactant_struct product_struct

Caption: Mechanism of Fischer Esterification.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data

PropertyValue
Molecular FormulaC₈H₇NO₅
Molecular Weight197.14 g/mol
AppearanceExpected to be a crystalline solid
Melting PointTo be determined experimentally
¹H NMRExpected signals for aromatic protons, a methyl group, and a hydroxyl proton.
¹³C NMRExpected signals for aromatic carbons, a carbonyl carbon, and a methyl carbon.
IR SpectroscopyExpected characteristic peaks for O-H, C=O (ester), and N-O (nitro) functional groups.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (hydrochloric acid and sulfuric acid) are highly corrosive and should be handled with extreme care.

  • Potassium hydroxide is a strong base and can cause severe burns.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The synthetic route and protocols detailed in this application note provide a clear and reproducible method for the laboratory preparation of this compound. This compound serves as a versatile intermediate for the synthesis of more complex molecules, and the information provided herein is intended to support researchers in their drug discovery and development endeavors.

References

Application Note & Protocol: Work-up Procedure for the Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed work-up and purification protocol for the synthesis of Methyl 3-hydroxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. The procedure is designed to ensure the isolation of a high-purity product suitable for further downstream applications in drug development and chemical research.

Introduction

The synthesis of this compound typically involves the nitration of Methyl 3-hydroxybenzoate. The work-up procedure is a critical step to separate the desired product from the reaction mixture, which contains strong acids and potential side products. This protocol outlines a robust method for quenching the reaction, isolating the crude product, and subsequent purification through recrystallization.

Data Presentation

Following the successful work-up and purification, the identity and purity of this compound should be confirmed by standard analytical techniques. While experimental values can vary slightly, the following table summarizes key analytical data for the target compound.

ParameterValue
Molecular FormulaC₈H₇NO₅
Molecular Weight197.14 g/mol
Melting PointNot available in the searched results.
¹H NMR
Chemical Shift (ppm)Multiplicity
Data not available-
¹³C NMR
Chemical Shift (ppm)Assignment
Data not available-
SolubilitySlightly soluble in water (1.7 g/L at 25 °C)[1]. Soluble in organic solvents like ethanol and acetone.

Note: Specific NMR data for this compound was not found in the search results. Researchers should acquire and interpret their own NMR spectra to confirm the structure of the synthesized compound. For comparison, the melting point of the related compound, methyl 3-nitrobenzoate, is 78-80 °C.

Experimental Protocol

This protocol details the work-up and purification of this compound following its synthesis via nitration of Methyl 3-hydroxybenzoate.

Materials and Equipment:

  • Reaction mixture containing this compound

  • Crushed ice

  • Deionized water (cold)

  • Methanol (or Ethanol)

  • Beakers

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Hot plate/stirrer

  • Erlenmeyer flask for recrystallization

  • Melting point apparatus

  • NMR spectrometer

Work-up Workflow:

Workup_Workflow Work-up and Purification of this compound cluster_quenching Quenching cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis Quench Pour reaction mixture into crushed ice Filter Vacuum filter the precipitate Quench->Filter Wash_H2O Wash with cold deionized water Filter->Wash_H2O Wash_MeOH Wash with cold methanol Wash_H2O->Wash_MeOH Recrystallize Recrystallize from hot methanol or ethanol/water Wash_MeOH->Recrystallize Cool Cool to induce crystallization Recrystallize->Cool Filter_pure Vacuum filter the pure crystals Cool->Filter_pure Dry Dry the purified product Filter_pure->Dry Characterize Characterize by MP, NMR Dry->Characterize

Caption: Workflow for the work-up and purification of this compound.

Step-by-Step Procedure:

1. Quenching the Reaction:

  • Carefully and slowly pour the reaction mixture into a beaker containing a generous amount of crushed ice with constant stirring. This will quench the reaction and precipitate the crude this compound. The final temperature of the mixture should be at or near 0°C.

2. Isolation of the Crude Product:

  • Set up a Büchner funnel with a filter paper and connect it to a vacuum flask.

  • Wet the filter paper with a small amount of cold deionized water.

  • Once all the ice has melted, transfer the slurry to the Büchner funnel and apply vacuum to isolate the solid product.

  • Wash the crude product on the filter with two portions of cold deionized water to remove any residual acid.

  • Subsequently, wash the solid with a small portion of cold methanol or ethanol to remove more soluble impurities.

3. Purification by Recrystallization:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of methanol or an ethanol/water mixture.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid excessive boiling.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 15-30 minutes to complete the crystallization process.

4. Final Product Isolation and Drying:

  • Isolate the purified crystals by vacuum filtration using a clean Büchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry thoroughly on the filter under vacuum. For complete drying, the product can be transferred to a watch glass and placed in a desiccator or a low-temperature oven.

5. Characterization:

  • Determine the melting point of the dried, purified product.

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the final product.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, especially when handling the concentrated acid reaction mixture.

  • Perform the quenching step in a well-ventilated fume hood as acidic vapors may be released.

  • Handle organic solvents in a well-ventilated area and away from ignition sources.

By following this detailed protocol, researchers can effectively work-up and purify this compound, ensuring a high-quality starting material for subsequent research and development activities.

References

Application Notes and Protocols for the Purification of Methyl 3-hydroxy-2-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of methyl 3-hydroxy-2-nitrobenzoate using silica gel column chromatography. The protocols outlined are based on established chromatographic principles for aromatic nitro compounds and related derivatives, offering a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Effective purification is critical to remove unreacted starting materials, isomers, and other byproducts. Column chromatography is a highly effective technique for isolating compounds based on differences in polarity.[1][2][3] This application note details the materials, solvent systems, and a step-by-step protocol for the successful purification of this compound.

Data Presentation

Effective purification by column chromatography is contingent on the differential migration of the target compound and its impurities through the stationary phase. The selection of an appropriate mobile phase is paramount and is typically optimized using Thin Layer Chromatography (TLC). For aromatic nitro compounds, a common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2][3]

The polarity of this compound is influenced by the presence of the hydroxyl, nitro, and methyl ester functional groups. The hydroxyl group, in particular, increases the compound's polarity compared to its non-hydroxylated analog, methyl 2-nitrobenzoate. An optimal mobile phase for column chromatography should result in a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate, as this generally provides the best separation.[1] For a related, less polar compound, methyl 3-nitrobenzoate, an Rf of 0.35 was achieved with an 8:2 hexane/ethyl acetate mixture.[4] Given the increased polarity of this compound, a more polar solvent system is anticipated to be optimal.

Table 1: Estimated Chromatographic Parameters for this compound

ParameterRecommended Value/RangeRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography of polar organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from a lower to a higher polarity allows for the elution of less polar impurities first, followed by the target compound, and then more polar impurities.[2][3]
Initial TLC Analysis 7:3 to 6:4 Hexane/Ethyl AcetateThis estimated starting point should be tested to achieve an Rf of ~0.3-0.4 for the target compound.[1]
Estimated Rf Value ~0.35 in 65:35 Hexane/Ethyl AcetateThis is an educated estimate based on the polarity of similar compounds. Experimental verification is essential.
Crude to Silica Ratio 1:30 to 1:100 (w/w)A higher ratio is recommended for difficult separations or when high purity is required.[2][5]
Loading Technique Dry LoadingRecommended for compounds that are not readily soluble in the initial, non-polar mobile phase.[5]
Expected Purity >98%Dependent on the complexity of the crude mixture and the care taken during the procedure.
Typical Yield 40-70%Yield can be affected by product loss on the column and the separation efficiency from closely eluting impurities.[1]

Experimental Protocols

This section provides a comprehensive protocol for the purification of this compound by silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Pipettes and bulbs

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add two different solvent systems to a depth of about 0.5 cm. Suggested starting systems are 7:3 and 6:4 (v/v) hexane/ethyl acetate. Allow the chambers to saturate for at least 15 minutes.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of two TLC plates.

  • Develop the Plates: Place one TLC plate in each of the saturated chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analyze the Results: Identify the solvent system that provides good separation of the target compound from impurities and results in an Rf value of approximately 0.3-0.4 for the main spot. Adjust the solvent ratio as necessary to achieve this.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand over the plug.[5]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., 8:2 hexane/ethyl acetate). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[5]

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a standard laboratory-scale purification).

    • Never let the top of the silica gel run dry.

    • Once the silica has settled, add a thin layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample and eluent addition.[5]

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[5]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Carefully add the initial, least polar mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. Applying gentle air pressure to the top of the column (flash chromatography) can speed up the process.

    • If using a gradient elution, start with a low polarity mobile phase (e.g., 8:2 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 7:3, then 6:4 hexane/ethyl acetate) to elute compounds of increasing polarity.[2][3] A step gradient is often practical for manual chromatography.[6]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or melting point determination.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the purification of this compound.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification starting_materials Starting Materials (e.g., 3-Hydroxybenzoic Acid) nitration Nitration Reaction starting_materials->nitration 1. Reagents (HNO3, H2SO4, Methanol) crude_product Crude this compound nitration->crude_product 2. Work-up tlc TLC Analysis (Solvent Optimization) crude_product->tlc 3. Purity Assessment sample_loading Dry Loading of Crude Product crude_product->sample_loading 4. Prepare for Column elution Gradient Elution (Hexane/Ethyl Acetate) tlc->elution Determines Gradient column_prep Column Packing (Silica Gel Slurry) column_prep->sample_loading sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis product_isolation Solvent Evaporation fraction_analysis->product_isolation Combine Pure Fractions pure_product Pure this compound product_isolation->pure_product Logical Flow of Column Chromatography start Start tlc_optimization Optimize Solvent System via TLC start->tlc_optimization pack_column Pack Silica Gel Column tlc_optimization->pack_column load_sample Load Crude Sample pack_column->load_sample elute_low_polarity Elute with Low Polarity Solvent load_sample->elute_low_polarity collect_fractions1 Collect Fractions elute_low_polarity->collect_fractions1 impurities_eluted Non-polar Impurities Eluted elute_low_polarity->impurities_eluted increase_polarity Increase Solvent Polarity collect_fractions1->increase_polarity analyze_fractions Analyze Fractions by TLC collect_fractions1->analyze_fractions elute_high_polarity Elute with Higher Polarity Solvent increase_polarity->elute_high_polarity polar_impurities_eluted Polar Impurities Eluted increase_polarity->polar_impurities_eluted collect_fractions2 Collect Fractions elute_high_polarity->collect_fractions2 product_eluted Target Compound Eluted elute_high_polarity->product_eluted collect_fractions2->increase_polarity Further Increase if Needed collect_fractions2->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 3-hydroxy-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common method for the synthesis of this compound is the direct nitration of Methyl Salicylate (Methyl 2-hydroxybenzoate). This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Q2: What are the primary impurities I should expect in this synthesis?

A2: The most common impurities are positional isomers formed during the nitration of the aromatic ring. Other potential byproducts include dinitrated compounds and the hydrolysis product of the ester.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the reaction mixture to the starting material (Methyl Salicylate) on a TLC plate, you can observe the formation of the product and the disappearance of the starting material.[1]

Q4: What are the recommended purification methods for the crude product?

A4: Recrystallization is a common and effective method for purifying the crude this compound. A suitable solvent system, often an alcohol-water mixture, can be used to separate the desired product from most impurities.[2] Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[1]
Suboptimal reaction temperature.Carefully control the reaction temperature, as higher temperatures can lead to the formation of byproducts and decomposition.[2]
Loss of product during workup or purification.Optimize the extraction and recrystallization procedures to minimize product loss.
Presence of Multiple Spots on TLC After Reaction Formation of isomeric byproducts.The nitration of Methyl Salicylate can produce both the 3-nitro and 5-nitro isomers.[3] Purification by recrystallization or column chromatography is necessary to separate these isomers.
Dinitration of the aromatic ring.This can occur with excessive nitrating agent or at higher temperatures. Use a controlled amount of the nitrating agent and maintain a low reaction temperature.[2]
Unreacted starting material.Ensure the addition of the nitrating agent is done correctly and the reaction is allowed to proceed to completion.[1]
Oily Product Instead of a Solid Precipitate Presence of significant amounts of impurities.The presence of isomeric byproducts or unreacted starting material can lower the melting point and result in an oily product.[1][2]
Insufficient cooling during precipitation.Ensure the reaction mixture is poured into a sufficiently cold medium (e.g., ice-water) and stirred to induce crystallization.
Product Fails to Crystallize During Recrystallization Too much solvent was used.Evaporate some of the solvent to achieve a supersaturated solution and then allow it to cool slowly.
Presence of impurities that inhibit crystallization.An additional purification step, such as passing the solution through a short column of silica gel, may be necessary before recrystallization.
Product Shows a Broad Melting Point Range The product is impure.A broad melting point range is a strong indicator of the presence of impurities. Further purification by recrystallization is recommended.
Hydrolysis of the Ester Group Presence of excess water in the reaction or during workup under acidic conditions.Use anhydrous reagents and solvents. Neutralize the reaction mixture promptly during workup to prevent acid-catalyzed hydrolysis.

Common Impurities and Their Characteristics

Impurity Structure Typical Analytical Signature
Methyl 5-hydroxy-2-nitrobenzoate (Isomer) Isomer of the target compoundWill have a different retention factor (Rf) on TLC and distinct chemical shifts in NMR spectroscopy compared to the desired product.
Methyl 2-hydroxy-3,5-dinitrobenzoate Dinitrated byproductHigher molecular weight, which can be identified by mass spectrometry. NMR spectrum will show fewer aromatic protons.
3-hydroxy-2-nitrobenzoic acid Hydrolysis productWill show a broad O-H stretch for the carboxylic acid in the IR spectrum and the absence of a methyl ester signal in the 1H NMR spectrum.
Methyl Salicylate (Starting Material) Unreacted starting materialWill have a characteristic Rf value on TLC and its distinct spectral data will be present in the analysis of the crude product.

Experimental Protocols

Synthesis of this compound via Nitration of Methyl Salicylate (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool Methyl Salicylate in an ice-salt bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled Methyl Salicylate solution while maintaining a low temperature (typically below 10 °C).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Main Product cluster_impurities Common Impurities Methyl Salicylate Methyl Salicylate This compound This compound Methyl Salicylate->this compound Nitration Methyl 5-hydroxy-2-nitrobenzoate Methyl 5-hydroxy-2-nitrobenzoate Methyl Salicylate->Methyl 5-hydroxy-2-nitrobenzoate Side Reaction HNO3 / H2SO4 HNO3 / H2SO4 Dinitro compounds Dinitro compounds This compound->Dinitro compounds Over-nitration 3-hydroxy-2-nitrobenzoic acid 3-hydroxy-2-nitrobenzoic acid This compound->3-hydroxy-2-nitrobenzoic acid Hydrolysis

Caption: Synthesis pathway for this compound and common side reactions.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Impure Product (TLC/Melting Point) Impure Product (TLC/Melting Point) Start->Impure Product (TLC/Melting Point) Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Yes Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Yes Improve Workup Improve Workup Low Yield->Improve Workup Yes Recrystallize Recrystallize Impure Product (TLC/Melting Point)->Recrystallize Yes Check Reagent Stoichiometry Check Reagent Stoichiometry Impure Product (TLC/Melting Point)->Check Reagent Stoichiometry Yes End End Check Reaction Time->End Optimize Temperature->End Improve Workup->End Column Chromatography Column Chromatography Recrystallize->Column Chromatography Still Impure Recrystallize->End Pure Column Chromatography->End Check Reagent Stoichiometry->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Improving the Yield of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge lies in controlling the regioselectivity of the nitration reaction. The starting material, methyl 3-hydroxybenzoate, contains two directing groups on the aromatic ring: a hydroxyl group (-OH) and a methyl ester group (-COOCH₃). The hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The methyl ester group is a deactivating group that directs to the meta position (positions 5). Since the target is the 2-nitro isomer, the powerful ortho-directing effect of the hydroxyl group must be effectively harnessed while minimizing the formation of other isomers.

Q2: What are the expected side products in this reaction?

A2: The primary side products are other isomers of methyl 3-hydroxy-nitrobenzoate, namely Methyl 3-hydroxy-4-nitrobenzoate and Methyl 3-hydroxy-6-nitrobenzoate, due to the ortho- and para-directing nature of the hydroxyl group. Dinitration products can also form if the reaction conditions are too harsh.

Q3: Why is temperature control so critical during the nitration process?

A3: Nitration reactions are highly exothermic. Poor temperature control can lead to an increased rate of reaction and the formation of undesired side products, including dinitrated compounds and oxidative degradation products. Maintaining a low temperature is essential for achieving high selectivity for the desired isomer.

Q4: What are the most suitable nitrating agents for this synthesis?

A4: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, for highly activated rings like methyl 3-hydroxybenzoate, milder nitrating agents or alternative methods may provide better selectivity. These can include using dilute nitric acid, or employing a nitrating agent in combination with a catalyst that can influence the regioselectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield - Incomplete reaction. - Formation of multiple isomers, leading to loss during purification. - Product decomposition.- Increase the reaction time or slightly elevate the temperature, monitoring for side product formation. - Optimize the nitrating agent and reaction conditions to favor the 2-nitro isomer (see below). - Ensure the reaction is worked up promptly and avoid excessive heat during solvent removal.
Formation of a mixture of isomers (low regioselectivity) - The hydroxyl group strongly directs to the ortho and para positions, leading to a mixture of 2-, 4-, and 6-nitro isomers.- Modify the Nitrating Agent: Use a milder nitrating agent, such as dilute nitric acid or a metal nitrate salt, which can sometimes favor ortho-nitration. - Protecting Group Strategy: Temporarily protect the hydroxyl group to alter its directing effect. This adds extra steps but can significantly improve regioselectivity. - Solvent Effects: Investigate the use of different solvents, as they can influence the isomer distribution.
Presence of dinitrated products - Reaction temperature was too high. - Excess of nitrating agent was used. - Prolonged reaction time.- Maintain a strict low-temperature profile (e.g., 0-5 °C) throughout the addition of the nitrating agent. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Product is an oil and does not solidify - Presence of impurities, particularly other isomers, which can act as a eutectic mixture. - Residual solvent.- Attempt to purify a small sample by column chromatography to isolate the desired isomer, which may then crystallize. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Ensure all solvent is removed under vacuum.
Difficulty in purifying the product - Similar polarities of the different nitro isomers make separation by simple recrystallization challenging.- Column Chromatography: This is the most effective method for separating isomers. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). - Fractional Recrystallization: This may be attempted with different solvents, but it is often less effective than chromatography for closely related isomers.

Experimental Protocols

Representative Protocol for the Nitration of Methyl 3-hydroxybenzoate

Disclaimer: This is a representative protocol based on general principles of nitration of phenolic compounds. Optimization is likely required to achieve a good yield of the desired product.

Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Visualizing the Process

Reaction Pathway and Directing Group Influence

G cluster_start Starting Material cluster_reagents Nitration Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate HNO3 / H2SO4 HNO3 / H2SO4 This compound This compound HNO3 / H2SO4->this compound Desired Product (ortho to -OH) Methyl 3-hydroxy-4-nitrobenzoate Methyl 3-hydroxy-4-nitrobenzoate HNO3 / H2SO4->Methyl 3-hydroxy-4-nitrobenzoate Side Product (para to -OH) Methyl 3-hydroxy-6-nitrobenzoate Methyl 3-hydroxy-6-nitrobenzoate HNO3 / H2SO4->Methyl 3-hydroxy-6-nitrobenzoate Side Product (ortho to -OH) Dinitrated Products Dinitrated Products HNO3 / H2SO4->Dinitrated Products Side Product (Harsh Conditions)

Caption: Nitration of Methyl 3-hydroxybenzoate can lead to multiple products.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_isomers Analyze crude product by TLC/NMR. Is a mixture of isomers present? start->check_isomers check_dinitration Is there evidence of dinitration products? check_isomers->check_dinitration No optimize_selectivity Optimize for Regioselectivity: - Milder nitrating agent - Protecting group strategy - Solvent screening check_isomers->optimize_selectivity Yes optimize_conditions Optimize Reaction Conditions: - Lower reaction temperature - Reduce amount of nitrating agent - Shorter reaction time check_dinitration->optimize_conditions Yes purification Improve Purification: - Column chromatography - Fractional recrystallization check_dinitration->purification No optimize_selectivity->purification optimize_conditions->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low product yield.

Recrystallization solvent for purifying Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-hydroxy-2-nitrobenzoate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While specific literature for this compound is not abundant, data from structurally similar compounds, such as Methyl 3-nitrobenzoate, suggest that polar protic solvents are a good starting point. Ethanol, methanol, or a mixed solvent system of ethanol and water are often effective for recrystallizing aromatic nitro compounds.[1][2][3] The presence of the hydroxyl group on your compound will increase its polarity, making solvents like ethanol or methanol potentially suitable.

Q2: What are the key properties to consider when selecting a recrystallization solvent?

A2: The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.[1]

Q3: How can I determine the optimal solvent or solvent mixture?

A3: Small-scale solubility tests are recommended. Place a small amount of your crude this compound in separate test tubes and add a few drops of different potential solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold. If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) can be tested.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent has been used.Try a more polar solvent (e.g., methanol instead of ethanol). Add a small, measured amount of additional hot solvent until the compound dissolves.
No crystals form upon cooling. The solution is too dilute, or cooling is too rapid.Boil off some of the solvent to concentrate the solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Oily product forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Use a lower-boiling point solvent. Try a different solvent system. Ensure the starting material is not excessively impure.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5]
Crystals appear discolored. Colored impurities are present.Consider pre-treating the hot solution with a small amount of activated charcoal before hot filtration to remove colored impurities.

Experimental Protocol: Recrystallization of this compound (General Procedure)

This protocol is a general guideline based on the recrystallization of similar compounds and should be optimized for your specific case.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the solvent in which it is more soluble (e.g., hot ethanol) and then add the other solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Solution Cool Slow Cooling & Ice Bath Dissolve->Cool If no hot filtration HotFilter->Cool Filtrate Filter Vacuum Filtration Cool->Filter Crystal Slurry Wash Wash with Cold Solvent Filter->Wash Crystals Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of an organic solid by recrystallization.

References

Technical Support Center: Purification of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dinitrated byproducts during the synthesis and purification of Methyl 3-hydroxy-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the likely dinitrated byproducts formed during the synthesis of this compound?

A1: During the electrophilic nitration of methyl 3-hydroxybenzoate, the reaction conditions can sometimes be harsh enough to allow for the addition of a second nitro group to the aromatic ring. Given the directing effects of the existing hydroxyl, ester, and nitro groups, the most probable dinitrated byproducts are Methyl 3-hydroxy-2,4-dinitrobenzoate and Methyl 3-hydroxy-2,6-dinitrobenzoate. Dinitration can be favored by elevated reaction temperatures or prolonged reaction times.[1][2]

Q2: How can I detect the presence of dinitrated impurities in my crude product?

A2: The presence of impurities can be ascertained using several standard laboratory techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Dinitrated byproducts are significantly more polar than the desired mononitrated product. On a silica gel TLC plate, they will appear as distinct spots with a lower Retention Factor (Rf) value.[3]

  • Melting Point Analysis: A pure substance has a sharp, defined melting point. The presence of impurities will typically cause the melting point to be lower and broader than the literature value for pure this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can effectively separate and quantify the desired product and its dinitrated impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of dinitrated species through distinct aromatic proton signals and integration values that differ from the pure product.

Q3: What are the primary methods for removing dinitrated byproducts?

A3: The two most effective and widely used methods for removing more polar dinitrated byproducts are recrystallization and column chromatography. The choice between them depends on the quantity of material, the level of impurity, and the desired final purity.[1][5] A less common but potential method involves selective chemical reduction of the dinitro compounds.[6]

Q4: When should I choose recrystallization over column chromatography?

A4: Recrystallization is generally preferred when dealing with larger quantities of solid material where the impurity is present in a relatively minor amount (e.g., <10%). It is a faster and more scalable technique for achieving good purity.[7][8] Column chromatography is the method of choice when recrystallization fails, when impurities are present in significant amounts, or when extremely high purity is required for subsequent steps. It offers superior separation capability for compounds with different polarities.[5][9]

Q5: My recrystallization attempt was unsuccessful. What might have gone wrong?

A5: Several factors can lead to a failed recrystallization:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the crude product well when hot but poorly when cold, while the dinitrated impurity should remain either soluble or insoluble at all temperatures.

  • Using Too Much Solvent: An excessive amount of solvent will keep the desired product dissolved even after cooling, leading to very low or no crystal formation. The goal is to create a saturated solution at high temperature.[1]

  • Cooling Too Quickly: Rapid cooling can cause the product to "crash out" of solution as an amorphous solid or oil, trapping impurities within the precipitate. Slow, gradual cooling is essential for forming pure crystals.

  • High Impurity Concentration: If the dinitrated byproduct is present in a high concentration, it may co-precipitate with the desired product, hindering effective purification.

Q6: I am having difficulty achieving good separation on my TLC plate before attempting column chromatography. What should I do?

A6: Poor separation on a TLC plate indicates that the chosen solvent system (mobile phase) is not optimal. If the spots are too close together, you need to adjust the polarity of the eluent. For separating more polar dinitrated byproducts from the mononitrated product, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][10] Try systematically varying the ratio of these solvents. Decreasing the proportion of the more polar solvent (e.g., from 7:3 to 8:2 hexanes:ethyl acetate) will generally increase the separation between the spots, moving them all lower down the plate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during transfers and washing steps. Incomplete precipitation during recrystallization.Minimize transfer steps. When filtering, wash crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1] Ensure the recrystallization solution is thoroughly cooled in an ice bath before filtering.
Product Oiled Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. Try adding a slightly larger volume of hot solvent to ensure the product fully dissolves before cooling.
Melting Point is Still Low/Broad After Purification Incomplete removal of dinitrated byproducts. Residual solvent trapped in the crystals.Repeat the purification process. If recrystallization was used, try a different solvent or switch to column chromatography for better separation.[5] Ensure the purified crystals are completely dry by leaving them under vacuum for an extended period.
No Separation in Column Chromatography Incorrect eluent polarity. Column was not packed correctly (channeling).Develop an optimal eluent system using TLC first, aiming for an Rf value of ~0.35 for the desired product.[3] Ensure the column is packed uniformly without air bubbles to prevent poor separation.

Data Presentation

Table 1: Comparison of Purification Methods
Parameter Recrystallization Column Chromatography
Typical Final Purity Good to High (>98%)Very High (>99.5%)
Expected Yield 60-85%50-80%
Time & Effort LowerHigher, more labor-intensive
Scalability Easily scalable to large quantitiesMore difficult to scale up
Solvent Consumption ModerateHigh
Best For... Removing small amounts of impurities from large batches of solid product.Difficult separations, removal of multiple impurities, or when very high purity is essential.[5]
Table 2: Typical Analytical Data (TLC)
Compound Relative Polarity Typical Rf Value *
This compound (Desired Product)Moderate~0.35 - 0.45
Dinitrated ByproductsHigh~0.10 - 0.20
Based on a silica gel plate with a 7:3 Hexanes:Ethyl Acetate eluent. Values are illustrative and may vary.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying crude this compound when dinitrated impurities are present in minor quantities.

  • Solvent Selection: Methanol is often a suitable solvent.[3] An ethanol/water mixture can also be effective.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[1]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Allow the crystals to dry completely under vacuum. Determine the yield and assess purity via melting point analysis and/or TLC.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for challenging separations or when very high purity is required.

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf of approximately 0.3-0.4, with clear separation from the lower Rf dinitrated byproduct spot.[3]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitoring: Monitor the contents of the collected fractions using TLC. Spot several fractions on a single TLC plate to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Dry the product under high vacuum and assess its purity and yield.

Visualization

PurificationWorkflow crude Crude Product (Contains Dinitrated Byproducts) tlc_check Analytical Check (TLC, Melting Point) crude->tlc_check decision Impurity Level? tlc_check->decision re_xtal Recrystallization decision->re_xtal Low (<10%) col_chrom Column Chromatography decision->col_chrom High (>10%) or Difficult Separation pure_product Purified Product re_xtal->pure_product col_chrom->pure_product final_check Final Purity Check (TLC, MP, NMR) pure_product->final_check end_node Pure Methyl 3-hydroxy- 2-nitrobenzoate final_check->end_node

Caption: Workflow for the purification of this compound.

References

Controlling temperature during the nitration of methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl 3-hydroxybenzoate. Precise temperature control is critical for the success of this exothermic reaction, ensuring optimal yield, purity, and safety.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of methyl 3-hydroxybenzoate, with a focus on temperature-related problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction temperature exceeds the target range (e.g., >10-15°C) 1. The rate of addition of the nitrating agent is too fast. 2. Inadequate cooling bath. 3. Insufficient stirring, leading to localized hotspots.1. Immediately slow down or pause the addition of the nitrating agent. 2. Ensure the reaction flask is adequately submerged in the cooling bath (e.g., an ice-salt bath for temperatures below 0°C). 3. Increase the stirring rate to improve heat dissipation.
Low or no yield of the desired product 1. The reaction temperature was kept too low, significantly slowing the reaction rate. 2. The nitrating agent is not potent enough for the substrate. 3. The concentration of the acids used is too low or they have degraded.1. Cautiously and incrementally increase the reaction temperature, while closely monitoring for any sudden spikes. 2. Consider using a more potent nitrating system, such as increasing the concentration of sulfuric acid. 3. Use fresh, concentrated acids for the preparation of the nitrating mixture.
The reaction mixture turns dark brown or black 1. Oxidation of the starting material or the product. 2. Decomposition of the substrate or nitrating agent due to elevated temperatures.1. Immediately lower the temperature of the reaction. 2. Ensure a slow and controlled rate of addition for the nitrating agent. 3. Consult literature for the stability of methyl 3-hydroxybenzoate under nitration conditions.
Formation of an oily byproduct instead of a solid precipitate 1. The reaction temperature was too high, promoting the formation of byproducts such as dinitro compounds or nitrophenols.[1]1. Maintain the reaction temperature within the specified lower range (e.g., 0-5°C). 2. The oily substance may consist of a mixture of isomers; purification by chromatography may be necessary.
A sudden and uncontrolled increase in temperature (thermal runaway) 1. The rate of heat generation is exceeding the rate of heat removal. 2. The cooling system's capacity is insufficient for the reaction's scale.1. IMMEDIATE ACTION: Stop the addition of all reagents and apply maximum cooling. 2. Be prepared for emergency procedures, including quenching the reaction if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial for the nitration of methyl 3-hydroxybenzoate?

Precise temperature control is essential for several reasons:

  • Selectivity: The nitration of methyl 3-hydroxybenzoate can yield multiple isomers. Maintaining a low and stable temperature helps to favor the desired isomer and minimize the formation of unwanted byproducts.

  • Preventing Side Reactions: Higher temperatures can lead to undesirable side reactions, such as di-nitration, oxidation of the starting material or product, and decomposition, all of which reduce the yield and purity of the desired product.[1][2]

  • Safety: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[3] Without proper temperature control, a "runaway reaction" can occur, where the rate of heat generation surpasses the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[3]

Q2: What is the optimal temperature range for the nitration of methyl 3-hydroxybenzoate?

The optimal temperature for the nitration of methyl 3-hydroxybenzoate is typically kept low to control the reaction rate and prevent side reactions. A common recommendation is to maintain the temperature below 15°C, with many protocols suggesting a range of 5-15°C.[1][4] For some substrates, even lower temperatures, such as below 6°C or around 0°C, are advised to ensure high selectivity and yield.[5][6][7]

Q3: How can I effectively maintain a low temperature during the reaction?

Several techniques can be employed to maintain a low and stable temperature:

  • Use of a Cooling Bath: An ice bath (0°C) or an ice-salt bath (for temperatures below 0°C) is highly recommended.[3]

  • Slow Addition of Reagents: The nitrating agent should be added slowly and dropwise to the reaction mixture. This allows the heat generated to be dissipated effectively by the cooling system, preventing localized temperature spikes.[3]

  • Efficient Stirring: Continuous and efficient stirring of the reaction mixture is crucial for uniform temperature distribution and effective heat transfer to the cooling bath.

Q4: My nitration reaction is very slow or not proceeding. Should I increase the temperature?

If your reaction is proceeding slowly, you can cautiously increase the temperature in small increments while closely monitoring it. However, be aware that increasing the temperature can also increase the likelihood of side reactions. Before raising the temperature, ensure that other factors, such as the concentration and freshness of your reagents and the efficiency of your stirring, are optimal.

Experimental Protocols

Preparation of the Nitrating Mixture

  • In a clean, dry test tube, carefully add 1.5 mL of concentrated nitric acid.

  • Place the test tube in an ice-water bath to cool.

  • Slowly and with constant swirling, add 1.5 mL of concentrated sulfuric acid to the cooled nitric acid.[5]

  • Allow the resulting nitrating mixture to cool completely in the ice bath before use.

Nitration of Methyl 3-Hydroxybenzoate

  • Weigh 2.0 g of methyl 3-hydroxybenzoate and place it in a 50 mL conical flask.

  • Add 4.0 cm³ of concentrated sulfuric acid to the methyl 3-hydroxybenzoate while swirling to ensure thorough mixing.

  • Cool this mixture by placing the flask in an ice-water bath.[5]

  • Using a dropping pipette, add the previously prepared and cooled nitrating mixture to the flask very slowly, over a period of approximately 15 minutes.[5]

  • Throughout the addition, continuously stir the reaction mixture and monitor the temperature to ensure it remains below 6°C.[5]

  • Once the addition is complete, let the flask stand at room temperature for 15 minutes.[5]

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously. The product should solidify.[5]

  • Allow the ice to melt completely, and then collect the solid product by vacuum filtration.

Visualizations

Temperature_Troubleshooting_Workflow start Start Nitration monitor_temp Monitor Temperature start->monitor_temp temp_ok Temperature in Range? monitor_temp->temp_ok temp_high Temperature Too High temp_ok->temp_high No continue_reaction Continue Reaction temp_ok->continue_reaction Yes slow_addition Slow/Pause Reagent Addition temp_high->slow_addition check_cooling Check Cooling Bath slow_addition->check_cooling increase_stirring Increase Stirring check_cooling->increase_stirring increase_stirring->monitor_temp

Caption: A workflow diagram for troubleshooting high reaction temperatures.

Low_Yield_Troubleshooting start Low/No Product Yield check_temp Was Temperature Too Low? start->check_temp increase_temp Cautiously Increase Temperature check_temp->increase_temp Yes check_reagents Are Reagents Fresh & Concentrated? check_temp->check_reagents No end Re-evaluate Protocol increase_temp->end use_fresh_reagents Use Fresh/Concentrated Acids check_reagents->use_fresh_reagents No check_stirring Is Stirring Efficient? check_reagents->check_stirring Yes use_fresh_reagents->end improve_stirring Increase Stirring Speed check_stirring->improve_stirring No check_stirring->end Yes improve_stirring->end

Caption: A decision tree for troubleshooting low product yield.

References

Dealing with oily product during Methyl 3-hydroxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-2-nitrobenzoate, with a specific focus on addressing the common issue of product oiling out.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during my synthesis?

A1: "Oiling out" is a phenomenon where the product separates from the solution as a liquid or oil rather than a solid crystalline material during crystallization.[1] This typically occurs for several reasons:

  • High Supersaturation: The concentration of the product in the solution is too high, forcing it to precipitate out rapidly and disorderly as a liquid.[2]

  • Low Melting Point: The melting point of the product (or an impure mixture) is lower than the temperature of the solution from which it is crystallizing.[3][4]

  • Presence of Impurities: Significant impurities can depress the melting point of the product, leading to the formation of an oil.[3][4] Common impurities in this synthesis include unreacted starting material, regioisomers (e.g., methyl 5-hydroxy-2-nitrobenzoate), and dinitrated byproducts.

  • Rapid Cooling: Cooling the reaction mixture too quickly can prevent the molecules from arranging themselves into a stable crystal lattice, causing them to separate as a supercooled liquid.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities include:

  • Regioisomers: Nitration of methyl 3-hydroxybenzoate can also yield other isomers.

  • Dinitration Products: If the reaction temperature is too high or the nitrating agent is in large excess, dinitration of the aromatic ring can occur.[5]

  • Unreacted Starting Material: Incomplete nitration will leave residual methyl 3-hydroxybenzoate.

  • Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain after the initial work-up.[5]

Q3: My product initially solidified after pouring it onto ice, but it turned into an oil upon attempting recrystallization. What should I do?

A3: This often happens if the chosen recrystallization solvent is not ideal or if the solution is heated for too long, causing the product to melt in the solvent rather than dissolve. The best course of action is to remove the solvent under reduced pressure and attempt the troubleshooting steps for an oily product, such as trituration with a non-polar solvent or attempting recrystallization with a different solvent system.

Q4: Can I use seed crystals to prevent my product from oiling out?

A4: Yes, using seed crystals is an excellent strategy to prevent oiling out.[1][2] Adding a small amount of the pure, solid product to the supersaturated solution just as it begins to cool provides a template for proper crystal growth, encouraging the formation of a solid rather than an oil.

Troubleshooting Guide: Dealing with an Oily Product

If your product has oiled out, follow this guide to troubleshoot the issue.

Caption: Troubleshooting workflow for an oily product.

Data Summary

Table 1: Typical Reaction Parameters for Nitration
ParameterValue / ConditionRationale
Starting Material Methyl 3-hydroxybenzoateSubstrate for nitration.
Nitrating Agent Mixture of conc. HNO₃ and conc. H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.[6]
Molar Ratio (Substrate:HNO₃) ~ 1 : 1.5Ensures sufficient electrophile for complete reaction.
Reaction Temperature 0 - 15 °CLow temperature is crucial to prevent dinitration and formation of byproducts that contribute to oiling.[7]
Reaction Time 15 - 60 minutesSufficient time for the reaction to proceed to completion at low temperatures.
Quenching Method Pouring reaction mixture onto crushed icePrecipitates the crude product from the acidic solution.[8]
Table 2: Physical Properties of this compound
PropertyValue
CAS Number 89942-77-8[9]
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Pale yellow solid
Melting Point Literature values may vary. A sharp melting point indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol. Quantities should be adjusted based on the desired scale.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath (0-5 °C), slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with gentle swirling. Keep this mixture cold.

  • Dissolution of Starting Material: In a 50 mL conical flask, dissolve 2.0 g of methyl 3-hydroxybenzoate in 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath until the temperature is below 10 °C.[10]

  • Nitration: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl 3-hydroxybenzoate solution over 15-20 minutes. It is critical to maintain the reaction temperature between 5-15 °C throughout the addition to minimize byproduct formation.[7]

  • Reaction: Once the addition is complete, allow the flask to stand at room temperature for approximately 15 minutes to ensure the reaction goes to completion.[10]

  • Quenching & Isolation: Pour the reaction mixture slowly onto ~25 g of crushed ice in a beaker, stirring continuously. The crude product should precipitate as a solid.[8][11]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with two portions of ice-cold water to remove residual acids.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, air-dried product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid just dissolves. Avoid overheating.[5]

  • If the product melts into an oil in the hot solvent, add more hot solvent until a homogenous solution is formed.[10]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can cause the product to oil out.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to dry completely.

Synthesis and Purification Workflow

Caption: General experimental workflow for synthesis.

References

Optimizing the nitric acid to sulfuric acid ratio for nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitration reactions. The focus is on optimizing the nitric acid to sulfuric acid ratio to achieve desired outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in a nitration reaction?

Sulfuric acid acts as a catalyst and a dehydrating agent. Its main function is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is as follows:

HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion, the key reactive species in electrophilic aromatic substitution.[1][2][3]

Q2: What is a typical starting ratio of nitric acid to sulfuric acid?

A common starting point for many nitration reactions is a 1:1 mixture of concentrated nitric acid to concentrated sulfuric acid. However, the optimal ratio is highly dependent on the substrate's reactivity. For activated substrates, milder conditions may be sufficient, while deactivated substrates often require a higher proportion of sulfuric acid or the use of fuming sulfuric acid (oleum) to generate a sufficient concentration of the nitronium ion.[4]

Q3: How does the concentration of the acids affect the reaction?

The concentration of both nitric and sulfuric acid is critical. The presence of water can inhibit the formation of the nitronium ion, thus slowing down or preventing the reaction. It is crucial to use concentrated acids to ensure an adequate supply of the electrophile. The dehydrating value of sulfuric acid (D.V.S.), which is the ratio of H₂SO₄ to the water present at the end of the reaction, is a key parameter to control.

Q4: Can dinitration be controlled by adjusting the acid ratio?

Yes, controlling the extent of nitration (mono- vs. di-nitration) is a common challenge that can be addressed by modifying the reaction conditions. To favor mono-nitration, one should use a lower concentration of the nitrating agent, a less forcing acid mixture (lower sulfuric acid ratio), and maintain a low reaction temperature. For dinitration, more forcing conditions are required, such as higher temperatures, longer reaction times, and a higher concentration of sulfuric acid or the use of oleum.[5]

Q5: What are the primary safety concerns with nitration reactions?

Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled. Key hazards include:

  • Thermal Runaway: The reaction can generate heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure, potentially causing an explosion.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can also produce toxic nitrogen oxide gases.

  • Explosive Products: Many nitroaromatic compounds are explosive, especially polynitrated products like TNT.

Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are essential.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently active nitrating agent for a deactivated substrate. 2. Presence of water in the reaction mixture. 3. Reaction temperature is too low.1. Increase the proportion of sulfuric acid to nitric acid. Consider using fuming sulfuric acid (oleum). 2. Ensure the use of concentrated acids and dry glassware. 3. Gradually increase the reaction temperature while carefully monitoring for any exotherm.
Formation of Multiple Products (e.g., dinitration, oxidation) 1. Reaction temperature is too high. 2. Nitrating mixture is too concentrated or reactive for the substrate. 3. Prolonged reaction time.1. Maintain a lower reaction temperature using an ice bath. 2. Reduce the ratio of sulfuric acid to nitric acid. For highly activated substrates, nitric acid alone or with a milder acid may suffice. 3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Reaction is Too Vigorous or Uncontrollable (Thermal Runaway) 1. Rate of addition of reagents is too fast. 2. Inadequate cooling. 3. Substrate is highly activated (e.g., phenol, aniline).1. Add the nitrating mixture or the substrate dropwise with efficient stirring. 2. Ensure the reaction vessel is adequately submerged in a cooling bath (ice-salt or dry ice-acetone). 3. For highly activated substrates, consider protecting the activating group (e.g., acetylation of aniline) or using a milder nitrating agent.
Formation of Tar or Dark-Colored Byproducts 1. Oxidation of the starting material or product. 2. Reaction temperature is too high.1. Lower the reaction temperature. 2. Ensure slow and controlled addition of the nitrating agent.
Unexpected Isomer Distribution (e.g., meta-product from an ortho, para-director) 1. In the case of aniline and its derivatives, the amino group is protonated in the strongly acidic medium to form the anilinium ion, which is a meta-director.1. Protect the amino group as an acetamide before nitration. The acetyl group can be removed by hydrolysis after the reaction.[1][2][6][7]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on the Nitration of Chlorobenzene

H₂SO₄ Mass Fraction (%)Molar Ratio (HNO₃:Chlorobenzene)Temperature (°C)Residence Time (s)Chlorobenzene Conversion (%)
851.340180~20
901.340180~55
92.51.340180~75
951.340180~90

Data adapted from a study on the kinetics of chlorobenzene nitration.[8]

Table 2: Effect of Reactant Mole Ratio on the Nitration of Toluene

Mole Ratio (Nitric Acid:Toluene)Catalyst Loading (% w/v)Temperature (K)Toluene Conversion Rate (mol/g-cat·h)Ortho/Para Ratio
110323~0.8~1.5
210323~1.4~1.7
310323~1.8~1.9

Data adapted from a study on the kinetics of solid acid-catalyzed nitration of toluene.[9]

Experimental Protocols

Protocol 1: Mononitration of Toluene

This protocol describes the mononitration of toluene, an activated aromatic compound.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a conical vial placed in an ice-water bath, add 1.0 mL of concentrated nitric acid.

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the nitric acid.

  • Continue to cool the mixture and then add 1.0 mL of toluene dropwise over a period of 5 minutes. Maintain the temperature below room temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 5 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.

  • Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic solution and evaporate the diethyl ether to obtain the nitrotoluene product.

Protocol 2: Nitration of a Deactivated Aromatic Compound (e.g., Chlorobenzene)

This protocol is adapted for less reactive substrates and requires more forcing conditions.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chlorobenzene

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid (e.g., a molar ratio of HNO₃ to H₂SO₄ of 1:2 to 1:4, depending on the desired reactivity).

  • In a separate flask, cool the chlorobenzene.

  • Slowly add the nitrating mixture to the chlorobenzene dropwise, maintaining the temperature between 40-50°C. Careful temperature control is crucial to prevent side reactions.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Further wash the crude product with a dilute sodium bicarbonate solution to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrochlorobenzene.[10]

Visualizations

Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ Nitronium Ion (NO₂+) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ H2O H2O NO2+->H2O HSO4- HSO₄⁻ NO2+->HSO4- Sigma_Complex Sigma Complex NO2+->Sigma_Complex Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex Attack by π-electrons Nitroaromatic_Product Nitroaromatic Product Sigma_Complex->Nitroaromatic_Product Deprotonation

Caption: Mechanism of Aromatic Nitration.

Troubleshooting_Nitration start Reaction Issue? low_yield Low or No Yield? start->low_yield side_products Side Products (Dinitration, Oxidation)? start->side_products runaway Reaction Too Vigorous? start->runaway deactivated Substrate Deactivated? low_yield->deactivated Yes increase_temp Increase Temperature Cautiously low_yield->increase_temp No temp_high Temperature Too High? side_products->temp_high Yes reduce_acid Reduce Acidity of Mixture side_products->reduce_acid No activated Substrate Highly Activated? runaway->activated Yes slow_addition Slow Reagent Addition runaway->slow_addition No increase_h2so4 Increase H₂SO₄ ratio or use oleum deactivated->increase_h2so4 Yes lower_temp Lower Reaction Temperature temp_high->lower_temp Yes protect_group Use Protecting Group activated->protect_group Yes

Caption: Troubleshooting Decision Tree for Nitration Reactions.

References

Technical Support Center: Monitoring Methyl 3-hydroxy-2-nitrobenzoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis of Methyl 3-hydroxy-2-nitrobenzoate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor this reaction? A1: TLC separates compounds based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] In this synthesis, the product, this compound, has a different polarity compared to the starting material, methyl 3-hydroxybenzoate. This difference in polarity causes them to travel at different rates up the TLC plate, resulting in distinct spots and allowing for the visualization of the reaction's progress.[1]

Q2: How do I interpret the spots on my TLC plate? A2: A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. At intermediate times, you will see spots for both the starting material and the product. The relative intensity of these spots gives a qualitative measure of the reaction's conversion. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components.[1]

Q3: Which visualization techniques are most effective for these compounds? A3: Since the starting material and product are aromatic, they should be visible under short-wave (254 nm) UV light, where they will appear as dark spots on a fluorescent background.[2][3][4] For more specific visualization, chemical stains can be used. An iron(III) chloride stain is effective for visualizing phenols (the hydroxyl group), while specific stains for nitro compounds, which involve reduction to an amine followed by diazotization, can also be employed.[2][5]

Q4: What are the expected relative Rf values for the starting material and product? A4: The starting material, methyl 3-hydroxybenzoate, is a polar molecule. The product, this compound, is also polar. Generally, the addition of a nitro group can increase polarity. However, intramolecular hydrogen bonding between the hydroxyl and nitro groups in the product can decrease its interaction with the polar silica gel, potentially leading to a higher Rf value than the starting material. The exact relationship will depend heavily on the chosen solvent system. The starting material, methyl salicylate (an isomer), is less polar than salicylic acid and thus has a higher Rf value.[6] By analogy, changes to the functional groups will alter the polarity and Rf.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure
  • Plate Preparation: Handle the silica gel TLC plate only by the edges to avoid contamination.[7] Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[7]

  • Sample Preparation: Prepare dilute solutions of your starting material (for reference) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to apply small spots (1-2 mm in diameter) of the starting material and the reaction mixture onto the origin line.[1][8] For the reaction mixture, it is useful to take samples at different time points (e.g., T=0, T=1h, T=2h) and spot them alongside the starting material.

  • Development: Place a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the origin line on the TLC plate.[1][7] Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[2][4] If necessary, use a chemical stain for further visualization.

  • Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1] Compare the spots from the reaction mixture to the starting material reference to determine the progress of the reaction.

Data Presentation: Solvent Systems and Expected Results

Table 1: Recommended TLC Mobile Phase Systems

System No.Solvent System (v/v)PolarityTypical Application
1Hexane : Ethyl Acetate (4:1)LowGood for separating less polar aromatic compounds. May require adjustment for these specific compounds.[9]
2Hexane : Ethyl Acetate (1:1)MediumA good starting point for separating compounds of intermediate polarity.
3Dichloromethane : Methanol (95:5)Medium-HighEffective for more polar compounds; the methanol percentage can be adjusted.
4Toluene : Ethanol (9:1)MediumUsed for the separation of benzoic acid and methyl benzoate.[10]

Table 2: Characterization of TLC Spots

CompoundExpected Relative PolarityExpected Relative RfUV (254 nm)Notes
Methyl 3-hydroxybenzoate (Starting Material)HighLowerActiveThe primary reference spot.
This compound (Product)Medium-HighHigherActiveAppearance and intensity increase as the reaction proceeds. Its Rf may be higher than the starting material due to potential intramolecular hydrogen bonding.
Dinitro byproducts (Potential Impurity)Very HighLowestActiveMay appear as faint spots with very low Rf values, especially if the reaction is left for too long or conditions are too harsh.

Troubleshooting Guide

Q: Why are my spots streaking or appearing as elongated smears? A: This is a common issue that can be caused by several factors:[7][11]

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[7][11][12] Prepare a more dilute solution of your sample and re-spot.

  • Highly Polar Compounds: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[11][12] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.[8][12]

  • Inappropriate Solvent: If the mobile phase is not suitable, it may not effectively move the compound, leading to streaking.[7] Experiment with a more polar solvent system.

Q: My spots are not visible under UV light. What should I do? A: There are a few possibilities if spots are not visible:

  • Compound is Not UV-Active: While unlikely for these aromatic compounds, it's a possibility. Use a chemical visualization method (stain) to see the spots.[11][12]

  • Sample is Too Dilute: The concentration of the compound may be too low to detect.[7][12] Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[7][12]

  • Reaction Failure: It is possible that no product has formed, or the starting material has been consumed in an unexpected side reaction.[7]

  • Compound Evaporation: If the compounds are volatile, they may have evaporated from the plate.[12]

Q: The Rf values are too high (spots are near the solvent front) or too low (spots are near the origin). How can I fix this? A: This indicates that the polarity of the mobile phase is not optimal for your compounds.[12]

  • If Rf is too high: The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).[12]

  • If Rf is too low: The mobile phase is not polar enough to move the compounds up the plate. Increase its polarity by adding more of the polar solvent (e.g., more ethyl acetate).[12]

Q: The solvent front is running unevenly. Why is this happening? A: An uneven solvent front will lead to inaccurate Rf values.[1][7] Common causes include:

  • The TLC plate is touching the side of the developing chamber or the filter paper inside it.[7]

  • The adsorbent on the plate is damaged or has flaked off at the edges.[7][8]

  • The bottom of the developing chamber is not flat, causing the solvent to be higher on one side.

Visualizations

Reaction Pathway

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase & Saturate Chamber B 2. Prepare Dilute Samples (Reference & Reaction Mixture) C 3. Spot Samples on TLC Plate D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize Under UV Light E->F G 7. Apply Chemical Stain (If Needed) F->G Spots unclear? H 8. Calculate Rf Values & Assess Reaction Progress F->H Spots clear G->H Troubleshooting_TLC Start TLC Plate Issue? Streaking Spots are Streaking Start->Streaking Rf_Issue Rf is Too High / Low Start->Rf_Issue No_Spots No Spots Visible Start->No_Spots Sol_Overload Dilute Sample & Re-spot Streaking->Sol_Overload Yes Sol_Polarity Add Acid/Base to Mobile Phase Streaking->Sol_Polarity No Sol_Rf_High Decrease Mobile Phase Polarity Rf_Issue->Sol_Rf_High Too High Sol_Rf_Low Increase Mobile Phase Polarity Rf_Issue->Sol_Rf_Low Too Low Sol_No_UV Use a Chemical Stain No_Spots->Sol_No_UV Not visible with UV Sol_No_Conc Concentrate Sample / Multi-spot No_Spots->Sol_No_Conc Still not visible

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Determining the Purity of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 3-hydroxy-2-nitrobenzoate is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy. A typical HPLC method for this compound would involve a reversed-phase column.

Alternative Analytical Techniques

While HPLC is a preferred method, other techniques can also be employed for the purity determination of nitroaromatic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying and quantifying volatile impurities. Spectroscopic methods, while not typically used for purity quantification, can provide valuable structural information.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical validation parameters for similar aromatic nitro compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~5-20 ng/mL~0.5-5 ng/mL
Limit of Quantitation (LOQ) ~15-60 ng/mL~1.5-15 ng/mL
Specificity Good to ExcellentExcellent
Sample Derivatization Not typically requiredMay be required to improve volatility

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general-purpose HPLC method suitable for determining the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high specificity and is ideal for identifying unknown impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

2. Sample Preparation and Derivatization:

  • Sample Solution: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Derivatization: For nitroaromatic compounds, derivatization is often not necessary. However, if required to improve peak shape or thermal stability, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Workflow Diagram

The following diagram illustrates the typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column Separation hplc->column detector UV-Vis Detector column->detector Elution data Data Acquisition and Processing detector->data report Purity Calculation and Reporting data->report

Caption: Experimental workflow for HPLC purity analysis.

Unambiguous Structural Confirmation of Methyl 3-hydroxy-2-nitrobenzoate: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other widely used analytical techniques for the structural confirmation of Methyl 3-hydroxy-2-nitrobenzoate. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The structural confirmation of this compound, a substituted aromatic compound, relies on the unequivocal assignment of its proton (¹H) and carbon (¹³C) chemical shifts and the mapping of their connectivity. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for resolving ambiguities and providing definitive proof of structure. This guide will delve into the application of these techniques and compare their performance with alternative methods like single-crystal X-ray crystallography and mass spectrometry.

Data Presentation: Predicted NMR Data for this compound

Due to the limited availability of published experimental 2D NMR data for this compound, the following tables are based on predicted ¹H and ¹³C chemical shifts. These predictions serve as a robust foundation for interpreting experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-125.0
2-140.0
3-155.0
47.60 (dd)120.0
57.70 (t)130.0
67.90 (dd)122.0
7 (C=O)-165.0
8 (OCH₃)3.90 (s)53.0
OH~10.5 (s, broad)-

Table 2: Expected COSY Correlations

Proton (¹H)Correlated Proton (¹H)
H-4H-5
H-5H-4, H-6
H-6H-5

Table 3: Expected HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)
H-4C-4
H-5C-5
H-6C-6
H-8 (OCH₃)C-8

Table 4: Expected HMBC Correlations

Proton (¹H)Correlated Carbon (¹³C)
H-4C-2, C-6
H-5C-1, C-3
H-6C-2, C-4
H-8 (OCH₃)C-7

Mandatory Visualization: Workflows and Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D NMR-based structural elucidation and the key correlations for this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Dissolution Dissolve Sample in Deuterated Solvent 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample Dissolution->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing (Fourier Transform, Phasing) 2D_NMR->Data_Processing Correlation_Analysis Correlation Analysis Data_Processing->Correlation_Analysis Structure_Confirmation Structure Confirmation Correlation_Analysis->Structure_Confirmation

2D NMR Structural Elucidation Workflow

G cluster_structure cluster_correlations mol COSY COSY H4_H5 H4 ↔ H5 COSY->H4_H5 H5_H6 H5 ↔ H6 COSY->H5_H6 HMBC HMBC H8_C7 H8 → C7 HMBC->H8_C7 H6_C2 H6 → C2 HMBC->H6_C2 H4_C2 H4 → C2 HMBC->H4_C2

Key COSY and HMBC Correlations

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary or, in some cases, more definitive information.

Table 5: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures through-bond and through-space correlations between nuclei in a magnetic field.Provides detailed connectivity information in solution; non-destructive.Requires relatively large amounts of pure sample; can be time-consuming.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Provides the absolute and unambiguous 3D structure in the solid state.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts; provides molecular formula and substructural information.Does not provide direct connectivity information; isomers can be difficult to distinguish.

Experimental Protocols

2D NMR Spectroscopy

A general protocol for acquiring 2D NMR spectra involves the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Key parameters include the number of increments in the indirect dimension (typically 256-512) and the number of scans per increment (usually 2-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A gradient-selected, sensitivity-enhanced HSQC pulse sequence is commonly employed. The spectral widths in both dimensions are set to encompass all proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) proton-carbon correlations. A gradient-selected HMBC pulse sequence is used. The long-range coupling delay is optimized for an average J-coupling of 8-10 Hz.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase) and elute with a suitable mobile phase gradient to separate the analyte from any impurities.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer source (e.g., electrospray ionization - ESI). Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which provides information about the compound's substructures.

GC-MS method for the analysis of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Methyl 3-hydroxy-2-nitrobenzoate

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in process monitoring, quality control, and research.

Quantitative Performance Comparison

The choice between GC-MS and HPLC often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for each technique in the analysis of this compound.

ParameterGC-MSHPLC-UV
Primary Use Identification, Quantification, Impurity ProfilingQuantification, Purity Assessment
Selectivity ExcellentGood to Excellent
Sensitivity Very High (pg/mL to ng/mL range)High (ng/mL range)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 5.0%< 2.0%
Sample Derivatization RequiredNot typically required
Throughput Medium to HighHigh

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are presented below. These protocols are based on established methods for structurally similar compounds and may require optimization for specific instrumentation and sample matrices.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of a polar hydroxyl group, derivatization of this compound is necessary to increase its volatility for GC-MS analysis.[3] Silylation is a common and effective derivatization technique.

1. Sample Preparation (Silylation)

  • Drying : Ensure the sample is free of moisture. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reconstitution : Dissolve the dried sample in 100 µL of anhydrous pyridine.

  • Derivatization : Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction : Tightly cap the vial, vortex for 1 minute, and heat at 60°C for 30 minutes.

  • Analysis : Allow the vial to cool to room temperature before GC-MS analysis.[3]

2. Instrumentation and Conditions

  • GC-MS System : A gas chromatograph coupled with a mass spectrometer.

  • Column : DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 280°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a robust method for the routine quantitative analysis of aromatic compounds and does not typically require derivatization for this analyte.[2][5]

1. Sample Preparation

  • Dissolution : Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

  • Filtration : Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions

  • HPLC System : A standard HPLC system with a UV-Vis detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 50:50 (v/v) ratio. The exact ratio may need optimization.[2][5]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.[6]

  • Detection Wavelength : 235 nm (This may require optimization based on the UV spectrum of this compound).[6]

  • Injection Volume : 10 µL.

Analytical Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

analytical_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis sample This compound Sample derivatization Derivatization (Silylation) sample->derivatization dissolution Dissolution & Filtration sample->dissolution gc_injection GC Injection derivatization->gc_injection gc_separation Gas Chromatography Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection gc_data Data Analysis ms_detection->gc_data hplc_injection HPLC Injection dissolution->hplc_injection hplc_separation Liquid Chromatography Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Data Analysis uv_detection->hplc_data

Caption: Analytical workflow for GC-MS and HPLC-UV analysis.

synthesis_pathway methyl_benzoate Methyl Benzoate intermediate Resonance-Stabilized Carbocation Intermediate methyl_benzoate->intermediate Electrophilic Attack by nitronium_ion Nitronium Ion (NO₂⁺) nitronium_ion->intermediate reagents Conc. HNO₃ Conc. H₂SO₄ reagents->nitronium_ion Generates methyl_3_nitrobenzoate Methyl 3-nitrobenzoate intermediate->methyl_3_nitrobenzoate Proton Loss target_molecule This compound methyl_3_nitrobenzoate->target_molecule Further Synthesis Steps (e.g., Hydroxylation) hydrolysis Hydrolysis

Caption: A potential synthetic pathway relationship.

References

A Comparative Guide to the Reactivity of Methyl 3-hydroxy-2-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted aromatic compounds is a cornerstone of organic synthesis, particularly in the design and development of pharmaceutical agents and other fine chemicals. The positional isomerism of functional groups on a benzene ring can profoundly influence the molecule's electronic properties, steric environment, and, consequently, its chemical behavior. This guide provides a comprehensive comparison of the reactivity of Methyl 3-hydroxy-2-nitrobenzoate and its key positional isomers. The analysis is supported by physicochemical data, a discussion of reactivity principles, and detailed experimental protocols.

Physicochemical Properties of Methyl Hydroxy-nitrobenzoate Isomers

The arrangement of the hydroxyl (-OH), nitro (-NO2), and methyl ester (-COOCH3) groups on the benzene ring dictates the physical properties of each isomer, such as melting point and acidity (pKa) of the parent carboxylic acid. These parameters are critical for predicting their behavior in chemical reactions and biological systems.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa of Parent Acid
This compoundC8H7NO5197.14Not readily availableNot readily available
Methyl 4-hydroxy-3-nitrobenzoateC8H7NO5197.1474-763.48
Methyl 5-hydroxy-2-nitrobenzoateC8H7NO5197.14Not readily available3.84
Methyl 2-hydroxy-5-nitrobenzoateC8H7NO5197.14Not readily available2.97
Methyl 2-hydroxy-3-nitrobenzoateC8H7NO5197.14Not readily availableNot readily available
Methyl 3-hydroxy-4-nitrobenzoateC8H7NO5197.14Not readily available3.48

Note: pKa values are for the corresponding hydroxy-nitrobenzoic acids and are used here to infer the electronic effects on the benzene ring.

Comparative Reactivity Analysis

The reactivity of these isomers is governed by the interplay of the electronic and steric effects of the three substituents.

  • Hydroxyl Group (-OH): An activating, ortho, para-directing group due to its strong +R (resonance) effect, which donates electron density to the ring.

  • Nitro Group (-NO2): A strongly deactivating, meta-directing group due to its potent -I (inductive) and -R effects, which withdraw electron density from the ring.

  • Methyl Ester Group (-COOCH3): A deactivating, meta-directing group due to its -I and -R effects.

Acidity of Parent Carboxylic Acids

The acidity of the corresponding hydroxy-nitrobenzoic acids provides a quantitative measure of the electronic effects within the ring. A lower pKa value indicates a stronger acid, which corresponds to greater stabilization of the conjugate base. This stabilization is influenced by the electron-withdrawing capacity of the substituents. For instance, a nitro group ortho or para to the carboxylate group will have a more pronounced acid-strengthening effect than a meta nitro group.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in these isomers is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups (nitro and methyl ester). However, the powerful activating effect of the hydroxyl group will dictate the regioselectivity of any potential EAS reaction. Substitution is expected to occur at the positions that are ortho and para to the hydroxyl group and are least deactivated by the other substituents.

The general order of reactivity in EAS is influenced by the degree of activation from the -OH group versus the deactivation from the -NO2 and -COOCH3 groups. Isomers where the activating and deactivating effects are in conflict will be less reactive.

G Directing Effects in Electrophilic Aromatic Substitution cluster_legend Legend cluster_reactivity General Reactivity Trends cluster_prediction Reactivity Prediction Activating Activating Deactivating Deactivating Ortho/Para Directing Ortho/Para Directing Meta Directing Meta Directing Ring_Activation Ring Activation for EAS OH_Group -OH (+R, -I) Strongly Activating Ortho, Para-Directing NO2_Group -NO2 (-R, -I) Strongly Deactivating Meta-Directing COOCH3_Group -COOCH3 (-R, -I) Deactivating Meta-Directing Overall_Reactivity Overall Reactivity OH_Position Position of -OH group relative to deactivating groups determines the site of electrophilic attack. Overall_Reactivity->OH_Position Steric_Hindrance Steric hindrance from ortho substituents can influence reaction rates and product distribution. OH_Position->Steric_Hindrance

Logical relationship of substituent effects on EAS.
Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. In the case of these isomers, the hydroxyl group could potentially act as a leaving group if deprotonated, or a different leaving group could be present on the ring. The reactivity towards NAS would be significantly enhanced in isomers where the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, isomers with the nitro group ortho or para to the site of nucleophilic attack would be the most reactive.

Ester Hydrolysis

The hydrolysis of the methyl ester group can be either acid- or base-catalyzed. The rate of this reaction is sensitive to both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups on the ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, the presence of the nitro group is expected to accelerate hydrolysis. The position of the nitro group relative to the ester will influence the magnitude of this effect.

  • Steric Effects: Substituents in the ortho position to the ester group can sterically hinder the approach of the nucleophile, thereby slowing down the rate of hydrolysis. This is a manifestation of the ortho effect.

Based on these principles, isomers with a substituent in the ortho position relative to the methyl ester group are expected to undergo hydrolysis more slowly than their meta and para counterparts.

Experimental Protocols

Synthesis of Methyl 4-hydroxy-3-nitrobenzoate via Nitration

This protocol describes the nitration of methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Concentrated Nitric Acid (62%)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Introduce methyl 4-hydroxybenzoate into a reaction vessel.

  • Cool the vessel in an ice bath to approximately 0°C.

  • Slowly add concentrated nitric acid (30 to 62% by weight) to the vessel with continuous stirring, maintaining the temperature between 0 and 30°C.[1]

  • After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

G Workflow for Synthesis of Methyl 4-hydroxy-3-nitrobenzoate Start Start Dissolve Dissolve Methyl 4-hydroxybenzoate Start->Dissolve Cool Cool to 0-5°C in ice bath Dissolve->Cool Add_Nitrating_Agent Slowly add Nitric Acid (maintain temp < 30°C) Cool->Add_Nitrating_Agent Stir Stir for 1-2 hours Add_Nitrating_Agent->Stir Quench Pour mixture onto crushed ice Stir->Quench Filter Collect precipitate by vacuum filtration Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol/water Wash->Recrystallize Dry Dry the purified product Recrystallize->Dry End End Dry->End

Experimental workflow for nitration.
General Protocol for Ester Hydrolysis

This protocol outlines the base-catalyzed hydrolysis (saponification) of a methyl hydroxy-nitrobenzoate isomer.

Materials:

  • Methyl hydroxy-nitrobenzoate isomer

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Reflux apparatus

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide in a round-bottom flask.[2]

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (can be monitored by TLC).[2]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl until the corresponding carboxylic acid precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain the hydroxy-nitrobenzoic acid.

Biological Activity and Signaling Pathways

Phenolic compounds, including hydroxybenzoic acids and their derivatives, are known to interact with various cellular signaling pathways, often exhibiting anti-inflammatory and antioxidant properties.[3][4][5] Nitrophenolic compounds, in particular, can modulate pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Some phenolic compounds have been shown to inhibit NF-κB activation by interfering with the IKK complex or other steps in this pathway.

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB->IkB sequestered by Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Transcription of Pro-inflammatory Genes Inhibitor Phenolic Compound (e.g., Hydroxy-nitrobenzoate derivative) Inhibitor->IKK inhibits Stimuli Stimuli

Potential modulation of the NF-κB pathway.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric properties of the hydroxyl, nitro, and methyl ester substituents. The activating, ortho, para-directing hydroxyl group often dictates the site of electrophilic aromatic substitution, while the deactivating nitro and ester groups diminish overall ring reactivity. Conversely, the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution, particularly when in an ortho or para position to a leaving group. Steric hindrance, especially from ortho substituents, plays a significant role in modulating the rate of reactions such as ester hydrolysis. A thorough understanding of these competing effects is essential for researchers and drug development professionals in predicting the chemical behavior of these versatile compounds and strategically employing them in the synthesis of complex target molecules.

References

Unveiling the Biological Potential of Hydroxy Nitrobenzoate Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount in the quest for novel therapeutics. This guide offers a comparative overview of the biological activities of various hydroxy nitrobenzoate isomers, drawing upon available experimental data to elucidate their potential in antimicrobial, antioxidant, and anticancer applications.

Comparative Biological Activity

The biological activities of hydroxy nitrobenzoate isomers are diverse, with potential applications ranging from combating microbial infections to inhibiting cancer cell growth. The electronic and steric effects of the substituent groups play a crucial role in their mechanism of action.

Antimicrobial Activity

Nitroaromatic compounds, including hydroxy nitrobenzoate isomers, are known to exhibit antimicrobial properties. Their mechanism of action is often attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.

While direct comparative data for hydroxy nitrobenzoate isomers is limited, studies on related compounds provide valuable insights. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria[1]. The antibacterial and antifungal activities of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have also been reported, with some compounds showing broad-spectrum activity at low MIC values[1].

The following table summarizes the antimicrobial activity of a selection of hydroxybenzoic acid derivatives, which can serve as a baseline for understanding the potential efficacy of their nitro-substituted counterparts.

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
4-Hydroxybenzoic acidStaphylococcus aureus36.00-72.00 mg/ml[2]
4-Hydroxybenzoic acidEscherichia coli36.00-72.00 mg/ml[2]
2-Chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureus ATCCInhibition zone of up to 27 mm[1]
2-Chloro-5-nitrobenzoic acid derivative (Compound 1)E. coliInhibition zone of up to 17 mm[1]
N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivative (1d)Drug-resistant B. subtilis1.95 µg/ml[1]
N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivative (1d)B. subtilis3.9 µg/ml[1]
N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivative (1d)S. aureus7.8 µg/ml[1]
Antioxidant Activity

The antioxidant potential of phenolic compounds, including hydroxy nitrobenzoate isomers, is primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing oxidative damage to cells. The position of the nitro group, being an electron-withdrawing group, can influence the antioxidant capacity of the hydroxyl group.

Direct comparative antioxidant data for hydroxy nitrobenzoate isomers is scarce. However, the antioxidant activity of various hydroxybenzoic acids has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 ValueReference
Gallic acid (3,4,5-trihydroxybenzoic acid)DPPH Radical Scavenging0.0237 µmol/assay[3]
Anticancer Activity

Nitrobenzoate derivatives have emerged as a promising class of compounds with potential anticancer activity. Their mechanisms of action can be multifaceted, including the induction of apoptosis, inhibition of cell migration, and modulation of key signaling pathways involved in cancer progression. For example, some nitro-substituted benzothiazoles have been shown to downregulate the expression of Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream pathways crucial for cancer cell growth and survival[2].

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Nitro-substituted benzothiazolesVarious cancer cell linesSignificant cytotoxic effects reported[2]
Hydroxybenzoic acid derivativesA549 lung cancer cellsSelective cytotoxicity observed[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to screen the biological activity of compounds like hydroxy nitrobenzoate isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., a hydroxy nitrobenzoate isomer) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a specific concentration, resulting in a colored solution.

  • Preparation of Sample Solutions: Various concentrations of the test compound are prepared in a suitable solvent.

  • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). A control group of untreated cells is also maintained.

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of Hydroxy Nitrobenzoate Isomers purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH Assay) characterization->antioxidant anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer data_analysis Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Hydroxy Nitrobenzoate Isomer (Hypothetical) Inhibitor->EGFR Inhibition

References

A Comparative Spectroscopic Analysis of Methyl 3-hydroxy-2-nitrobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, providing a detailed spectroscopic comparison between the nitrated product and its starting materials, supported by experimental data and protocols.

In the field of synthetic chemistry and drug development, precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 3-hydroxy-2-nitrobenzoate and its synthetic precursors, methyl salicylate and nitric acid. Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document highlights the key spectral transformations that confirm the successful nitration of the parent molecule.

It is important to note that the direct electrophilic nitration of methyl salicylate is governed by the directing effects of its functional groups. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. The powerful influence of the hydroxyl group predominantly directs the incoming nitro group to the positions ortho and para to it (C3 and C5). Consequently, the synthesis typically yields a mixture of isomers, primarily Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate . The specifically requested isomer, this compound, is not the expected major product from this direct reaction. Therefore, for the purpose of a relevant and practical comparison, this guide will use the readily formed isomer, Methyl 2-hydroxy-3-nitrobenzoate , as the representative product of the reaction.

Reaction Pathway and Experimental Workflow

The synthesis of methyl nitro-salicylates is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.

G cluster_reactants Starting Materials cluster_products Major Products MS Methyl Salicylate P1 Methyl 2-hydroxy-3-nitrobenzoate MS->P1 HNO₃, H₂SO₄ P2 Methyl 2-hydroxy-5-nitrobenzoate MS->P2 HNO₃, H₂SO₄ NA Nitric Acid SA Sulfuric Acid (Catalyst)

Figure 1. Reaction scheme for the direct nitration of methyl salicylate.

The overall experimental process involves the synthesis, isolation, purification, and subsequent analysis of the product.

G start Synthesis workup Aqueous Workup (Ice Quench) start->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification analysis Spectroscopic Analysis (IR, NMR, MS) purification->analysis end Characterized Product analysis->end

Figure 2. General experimental workflow for the synthesis and analysis.

Experimental Protocols

The following protocols outline the synthesis of the nitrated product and the methods for its spectroscopic analysis.

Synthesis of Methyl 2-hydroxy-3-nitrobenzoate

This procedure is adapted from standard protocols for the nitration of aromatic compounds and should be performed with appropriate safety precautions in a fume hood.

  • Preparation of Nitrating Mixture: In a clean, dry test tube, combine 2.0 mL of concentrated sulfuric acid (H₂SO₄) and 2.0 mL of concentrated nitric acid (HNO₃). Cool this mixture in an ice bath for 10-15 minutes.

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 2.5 g of methyl salicylate in 5.0 mL of concentrated sulfuric acid. Cool this solution in an ice bath with continuous stirring.

  • Nitration: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl salicylate solution over 20-30 minutes. It is crucial to maintain the reaction temperature below 10°C to minimize the formation of dinitrated byproducts.

  • Reaction Quench: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Isolation: The crude product will precipitate as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel and wash the filter cake with several portions of ice-cold water until the washings are neutral to litmus paper.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pale yellow crystals of Methyl 2-hydroxy-3-nitrobenzoate.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and the representative nitrated product.

Table 1: Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)
Nitric Acid ~3550-3350 (broad)--1710 (asym), 1326 (sym)[1]
Methyl Salicylate ~3200 (broad, intramolecular H-bond)~2955~1680[2]-
Methyl 2-hydroxy-3-nitrobenzoate ~3200 (broad)~3100~1685~1540 (asym), ~1350 (sym)

Analysis: The most significant changes in the IR spectrum are the appearance of two strong absorption bands around 1540 cm⁻¹ and 1350 cm⁻¹ in the product, which are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The persistence of the broad O-H and strong C=O stretching bands confirms that these functional groups remain intact.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound-OCH₃Aromatic Protons-OH
Methyl Salicylate ~3.93 (s, 3H)~6.87-7.81 (m, 4H)~10.74 (s, 1H)[3]
Methyl 2-hydroxy-3-nitrobenzoate ~3.98 (s, 3H)~7.10 (t, 1H), ~8.15 (dd, 1H), ~8.30 (dd, 1H)~11.0 (s, 1H)

Analysis: The introduction of the electron-withdrawing nitro group causes a significant downfield shift of the adjacent aromatic protons. In the product, the aromatic signals are shifted further downfield compared to methyl salicylate, and the substitution pattern changes from a 4-proton system to a 3-proton system with distinct coupling patterns (a triplet and two doublets of doublets). The methyl and hydroxyl proton signals experience only minor shifts.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound-OCH₃Aromatic CarbonsC=O
Methyl Salicylate ~51.8~112.4, 117.6, 119.5, 130.1, 135.7, 161.6~170.5
Methyl 2-hydroxy-3-nitrobenzoate ~52.5~115-160 (6 signals)~169.0

Note: Precise, experimentally verified ¹³C NMR data for Methyl 2-hydroxy-3-nitrobenzoate is not widely available in public databases. The values presented are estimates based on typical substituent effects.

Analysis: The ¹³C NMR spectrum of the product is expected to show 8 distinct signals, consistent with its asymmetric structure. The carbon atom directly attached to the nitro group (C3) would be significantly shifted, and other aromatic carbons would also experience shifts due to the altered electronic environment.

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragment Ions
Methyl Salicylate C₈H₈O₃152.15152120 ([M-OCH₃]⁺), 92
Methyl 2-hydroxy-3-nitrobenzoate C₈H₇NO₅197.14197[4]165 ([M-OCH₃-H]⁺), 136[4]

Analysis: The mass spectrum provides definitive evidence of the reaction. The molecular ion peak for the product appears at m/z 197 , which corresponds to the addition of a nitro group (mass of 45 amu, from HNO₃ - H₂O) to the starting material (mass of 152 amu). The fragmentation pattern also changes, with a prominent peak at m/z 165, corresponding to the loss of a methoxy radical followed by a hydrogen atom from the molecular ion.[4]

References

A Comparative Guide to Quantitative Analysis of Methyl 3-hydroxy-2-nitrobenzoate: qNMR vs. HPLC and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy for the assay of Methyl 3-hydroxy-2-nitrobenzoate. The information herein is supported by established experimental principles and typical performance data to facilitate the selection of the most suitable analytical method.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct traceability to the International System of Units (SI) through the use of certified reference materials. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification, instead relying on a certified internal standard. HPLC is a widely used comparative technique that excels in separating complex mixtures, while UV-Vis spectroscopy is a simple, cost-effective method suitable for routine analysis.

Table 1: Comparison of Performance Characteristics for the Assay of this compound

ParameterQuantitative NMR (qNMR)HPLC-UVUV-Vis Spectroscopy
Principle Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Measurement of the absorbance of light at a specific wavelength, proportional to the concentration.
Primary Use Purity assessment, quantification, structural elucidation.Quantification, purity assessment, impurity profiling.Routine quantification.
Selectivity ExcellentGood to ExcellentModerate
Sensitivity Moderate to Low (µg/mL to mg/mL range)High (ng/mL range)Low (µg/mL range)
Quantitative Accuracy Excellent (with internal standard)[1][2]Very GoodGood
Quantitative Precision GoodExcellentGood
Analysis Time per Sample ~10-15 minutes~20-40 minutes[3]~5 minutes
Sample Derivatization Not requiredNot typically requiredNot required
Throughput Low to MediumHighHigh

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of the molar concentration of an analyte in solution without the need for an analyte-specific calibration curve.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Acquisition Time: 3-5 seconds.

4. Data Processing and Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping peak of this compound and a peak from the internal standard.

  • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Experimental workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a staple for purity determination and quantification in pharmaceutical analysis.[4]

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: Determined from the UV-Vis spectrum of this compound. Nitroaromatic compounds typically have strong UV absorbance.[6]

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to create a stock solution and then prepare a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

UV-Vis Spectroscopy

This technique is based on the Beer-Lambert Law and is useful for rapid quantification when the sample matrix is simple.[7]

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Solution: Prepare a sample solution with a concentration expected to fall within the range of the standards.

3. Data Analysis:

  • Determine the wavelength of maximum absorbance (λmax) from the spectrum of a standard solution.

  • Measure the absorbance of all standard solutions at λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Logical Approach to Method Selection

The choice of analytical technique depends on the specific requirements of the assay.

Method_Selection start Start: Need to Assay This compound q1 Primary Method Required? (e.g., for reference material certification) start->q1 q2 High Throughput Needed? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Complex Mixture with Potential Interferences? q2->q3 No ans_hplc Use HPLC q2->ans_hplc Yes q3->ans_hplc Yes ans_uv Use UV-Vis q3->ans_uv No

Decision logic for selecting an analytical method.

Conclusion

For the assay of this compound, qNMR stands out as a primary method for achieving high accuracy and direct SI traceability, making it ideal for certifying reference materials or when an analyte-specific standard is unavailable. HPLC offers a robust and sensitive method for routine quality control, especially for analyzing multiple samples or complex mixtures. UV-Vis spectroscopy provides a rapid and cost-effective solution for straightforward quantitative analysis in a simple matrix. The selection of the most appropriate technique should be guided by the specific analytical needs, available resources, and the intended application of the results.

References

Comparative Crystallographic Analysis of Methyl Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Methyl 3-hydroxy-2-nitrobenzoate and its isomeric derivatives through X-ray crystallography.

This guide provides a comparative overview of the single-crystal X-ray diffraction data for key methyl nitrobenzoate isomers, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for this compound is not publicly available, this document focuses on structurally related and isomeric compounds for which crystallographic data has been deposited in the Cambridge Structural Database (CSD). The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and structural analysis of related small molecules.

Data Presentation: Crystallographic Parameters at a Glance

The following table summarizes the key crystallographic data for three isomeric methyl nitrobenzoate derivatives. This comparative data is essential for understanding the influence of substituent positioning on the crystal packing and molecular geometry.

Compound Name Methyl 2-hydroxy-3-nitrobenzoate Methyl 3-nitrobenzoate Methyl 4-nitrobenzoate
CSD Deposition No. 689315271853758302[1]
Chemical Formula C₈H₇NO₅C₈H₇NO₄C₈H₇NO₄[2]
Molecular Weight 197.15181.15181.15[2]
Crystal System MonoclinicMonoclinicMonoclinic[2]
Space Group P2₁/nP2₁/nP2₁/c[2]
a (Å) 7.550(3)7.635(2)7.109(3)[2]
b (Å) 8.563(3)6.8480(10)17.092(6)[2]
c (Å) 13.213(5)15.112(3)7.193(3)[2]
α (°) 909090
β (°) 94.18(3)102.13(2)116.292(4)[2]
γ (°) 909090
Volume (ų) 851.3(5)772.0(3)783.6(5)[2]
Z 444[2]

Experimental Protocols

The following sections detail standardized procedures for the synthesis, crystallization, and structural analysis of methyl nitrobenzoate derivatives.

Synthesis and Crystallization of Methyl 3-nitrobenzoate

This protocol describes a representative method for the synthesis of methyl 3-nitrobenzoate, which can be adapted for other isomers with appropriate modifications to starting materials and reaction conditions.

Materials:

  • Methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol

  • Ice

Procedure:

  • In a flask, cool 2.0 g of methyl benzoate in an ice bath.

  • Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with constant swirling, maintaining the temperature below 10°C.

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto about 20 g of crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to yield colorless, plate-like single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 93 K or 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for single-crystal X-ray diffraction analysis, from sample preparation to the final structural determination.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

References

A Comparative Guide to the Synthetic Utility of Methyl 3-hydroxy-2-nitrobenzoate and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive comparison of the synthetic utility of Methyl 3-hydroxy-2-nitrobenzoate with other key building blocks, focusing on the synthesis of medicinally relevant heterocyclic scaffolds such as benzoxazoles and phenoxazines. This analysis is supported by experimental data to inform the rational design of synthetic routes in drug discovery and development.

Executive Summary

This compound is a versatile building block, uniquely functionalized with vicinal hydroxyl and nitro groups, alongside a methyl ester. This arrangement allows for a range of chemical transformations, most notably the synthesis of substituted benzoxazoles and phenoxazines through reductive cyclization pathways. The primary alternative to this building block is the use of substituted 2-aminophenols, which offer a more direct route to these heterocycles via condensation reactions.

This guide will demonstrate that while 2-aminophenol-based syntheses are often more direct, this compound provides a valuable platform for introducing specific substitution patterns on the benzene ring that may be less accessible through other routes. The choice of building block will ultimately depend on the desired substitution pattern of the target molecule, atom economy, and overall synthetic strategy.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for the synthesis of target heterocyclic compounds from this compound and its common alternative, 2-aminophenol.

Table 1: Synthesis of a Substituted Benzoxazole Derivative

Starting MaterialReaction StepsKey ReagentsYield (%)Reference
This compound1. Reduction of nitro group2. Intramolecular cyclizationSnCl₂, HCl, Ethanol85[1]
2-Amino-3-hydroxybenzoic acid1. Condensation with an orthoesterTriethyl orthoformate, p-TsOH90[2]

Table 2: Synthesis of a Substituted Phenoxazine Derivative

Starting MaterialReaction StepsKey ReagentsYield (%)Reference
This compound1. Reduction of nitro group2. Condensation with a catechol derivativeH₂, Pd/C; 1,2-dihydroxybenzene, heatApprox. 60-70 (estimated)[3][4]
2-Aminophenol1. Condensation with a quinone derivative1,2-Benzoquinone, air oxidation75[5]

Key Synthetic Transformations and Experimental Protocols

The primary synthetic advantage of this compound lies in its latent 2-aminophenol functionality, which can be unmasked under reducing conditions to trigger cyclization.

Synthesis of Benzoxazoles via Reductive Cyclization

A key application of this compound is the synthesis of benzoxazole-4-carboxylates. This is achieved through the reduction of the nitro group to an amine, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization with the adjacent methyl ester.

Experimental Protocol: Reductive Cyclization of this compound

To a solution of this compound (1 mmol) in ethanol (10 mL) is added tin(II) chloride dihydrate (4 mmol) and concentrated hydrochloric acid (1 mL). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude benzoxazole derivative, which can be purified by column chromatography.[1]

Alternative Synthesis of Benzoxazoles from 2-Aminophenols

The more conventional route to benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or orthoester. This approach directly forms the benzoxazole ring in a single step.

Experimental Protocol: Condensation of 2-Amino-3-hydroxybenzoic acid with an Orthoester

A mixture of 2-amino-3-hydroxybenzoic acid (1 mmol), triethyl orthoformate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (15 mL) is heated at reflux with a Dean-Stark apparatus for 6 hours. The reaction mixture is then cooled, and the solvent is evaporated. The residue is purified by recrystallization or column chromatography to yield the desired benzoxazole.[2]

Logical Workflow for Building Block Selection

The choice between this compound and a 2-aminophenol derivative is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow to guide this selection based on the desired target molecule.

building_block_selection start Define Target Heterocycle (Benzoxazole or Phenoxazine) subst_pattern Desired Substitution Pattern? start->subst_pattern c4_subst Is a C4-substituent (e.g., COOH) required? subst_pattern->c4_subst Yes aminophenol Use a substituted 2-aminophenol subst_pattern->aminophenol No mh2nb Use this compound c4_subst->mh2nb Yes c4_subst->aminophenol No reductive_cyclization Reductive Cyclization mh2nb->reductive_cyclization condensation Condensation Reaction aminophenol->condensation target Target Molecule reductive_cyclization->target condensation->target

Caption: A decision-making workflow for selecting between this compound and a 2-aminophenol building block.

Application in the Synthesis of Biologically Active Molecules

Benzoxazole and phenoxazine cores are present in numerous biologically active compounds. Notably, many benzoxazole derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.[6][7][8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates a wide range of cellular processes. Its dysregulation is a hallmark of many cancers. The development of small molecule inhibitors of this pathway is a major focus of cancer drug discovery. The following diagram illustrates a simplified representation of this pathway and highlights the role of benzoxazole-based inhibitors.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key target for benzoxazole-based cancer therapeutics.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis, particularly for the construction of substituted benzoxazoles and phenoxazines. While alternative starting materials like 2-aminophenols offer more direct synthetic routes, the unique substitution pattern of this compound provides strategic advantages for accessing specific target molecules. The choice between these building blocks should be guided by the desired final product, overall synthetic efficiency, and the availability of starting materials. The continued exploration of building blocks like this compound is crucial for the advancement of medicinal chemistry and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-2-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-hydroxy-2-nitrobenzoate (CAS No. 89942-77-8), a nitroaromatic compound commonly used in synthetic chemistry.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. Personal Protective Equipment (PPE) is mandatory.

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., filter paper, contaminated glassware) as hazardous waste.

    • Segregate this waste from other incompatible waste streams. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.

  • Containerization:

    • Select a waste container that is in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "89942-77-8."

    • Indicate the approximate quantity of the waste in the container.

    • Include the date of waste generation and the name of the principal investigator or laboratory group.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be secure and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations regarding waste manifest documentation and pickup schedules.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Contaminated This compound is_waste Is the material designated as waste? start->is_waste treat_as_hw Treat as Hazardous Waste is_waste->treat_as_hw Yes segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) treat_as_hw->segregate containerize Place in a Labeled, Sealed, and Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name CAS Number Date & PI Name containerize->label store Store in Designated Hazardous Waste Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Guide for Handling Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Methyl 3-hydroxy-2-nitrobenzoate. Adherence to these guidelines is vital for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar nitroaromatic compounds are considered hazardous and require careful handling. They can be irritating to the skin, eyes, and respiratory system.[1][2][3] Appropriate engineering controls and Personal Protective Equipment (PPE) are mandatory when working with this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times in the laboratory.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesButyl rubber or Neoprene gloves are recommended for handling nitro-compounds.[4] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contamination. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Dust Mask or RespiratorAll handling of the solid compound should occur within a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All manipulations of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the chemical.

    • Ensure appropriately labeled waste containers are available in the fume hood.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use appropriate tools to handle the solid, minimizing the creation of dust.

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste - Collect all solid waste, including contaminated weighing paper and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container. - The container should be labeled with "Hazardous Waste" and the full chemical name.
Liquid Waste (Solutions) - Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. - Do not mix with incompatible wastes.
Contaminated PPE - Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
Empty Containers - The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[6] - After appropriate rinsing, the container can be disposed of according to institutional guidelines.
Final Disposal - All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert :

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify your supervisor and institutional safety office.

  • Ventilate :

    • Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don Appropriate PPE :

    • Put on the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.

  • Contain the Spill :

    • For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[9][10][11]

    • Use an inert absorbent material to contain the spill.[10][11][12]

  • Clean and Decontaminate :

    • Clean the spill area with soap and water.

    • Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.

  • Report :

    • Report the incident to your supervisor and the appropriate institutional safety personnel.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste Containers prep_hood->prep_waste handle_weigh Weighing and Transfer prep_waste->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp disp_solid Collect Solid Waste handle_exp->disp_solid disp_liquid Collect Liquid Waste handle_exp->disp_liquid disp_ppe Dispose of Contaminated PPE handle_exp->disp_ppe disp_final Licensed Waste Disposal disp_solid->disp_final disp_liquid->disp_final disp_ppe->disp_final spill_alert Alert and Evacuate spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_clean->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

Quantitative Data

The following table summarizes available physical and toxicological data for structurally similar compounds, which can serve as an estimate for this compound.

Table 3: Physical and Toxicological Properties

PropertyValue (for Methyl 3-nitrobenzoate)Value (for Methyl 2-hydroxy-3-nitrobenzoate)
Molecular Formula C₈H₇NO₄[13]C₈H₇NO₅[1]
Molecular Weight 181.15 g/mol [13]197.15 g/mol [3]
Appearance Crystalline Powder[13]Solid
Melting Point 78-80 °C[13]Not available
Boiling Point 279 °C[13]Not available
Solubility Insoluble in water[13]Not available
Acute Oral Toxicity May be harmful if swallowed.[2] The toxicological properties have not been fully investigated.[2]Category 4[3]
Skin Corrosion/Irritation May cause skin irritation.[2]Category 2[3]
Serious Eye Damage/Irritation May cause eye irritation.[2]Category 2[3]
STOT - Single Exposure May cause respiratory tract irritation.[2]Category 3 (Respiratory irritation)[3]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.